molecular formula C10H16O4 B3025397 Diethyl trans-3-Hexenedioate CAS No. 57042-08-7

Diethyl trans-3-Hexenedioate

Cat. No.: B3025397
CAS No.: 57042-08-7
M. Wt: 200.23 g/mol
InChI Key: YIDKJPKYCLMJQW-AATRIKPKSA-N
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Description

Diethyl trans-3-Hexenedioate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl trans-3-Hexenedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl trans-3-Hexenedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl trans-3-Hexenedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (E)-hex-3-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDKJPKYCLMJQW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC=CCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C=C/CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25432-03-5
Record name NSC99233
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to Diethyl trans-3-Hexenedioate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile C6 Building Block

Diethyl trans-3-Hexenedioate (CAS Number: 57042-08-7) is an unsaturated diethyl ester of a C6 dicarboxylic acid.[1] Its structure, featuring a central carbon-carbon double bond with a trans configuration, flanked by two ethyl ester functionalities, makes it a molecule of significant interest for researchers in organic synthesis, polymer chemistry, and drug development. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and key applications, offering field-proven insights into its utility as a versatile chemical intermediate. While direct literature on this specific isomer is limited, this guide will draw upon established principles and data from closely related analogs to provide a robust and practical resource for the scientific community.

Physicochemical Properties and Identification

A clear understanding of a compound's fundamental properties is paramount for its effective use in a research setting. Diethyl trans-3-Hexenedioate is a colorless liquid at room temperature. Key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 57042-08-7[1][2]
Molecular Formula C10H16O4[1][2]
Molecular Weight 200.23 g/mol [1][2]
Appearance Colorless Liquid
Synonyms Diethyl trans-2-Butene-1,4-dicarboxylate, trans-3-Hexenedioic Acid Diethyl Ester

Synthesis of Diethyl trans-3-Hexenedioate: A Practical Approach

The most direct and established method for the synthesis of Diethyl trans-3-Hexenedioate is the Fischer esterification of its corresponding diacid, trans-3-hexenedioic acid. This acid-catalyzed reaction with ethanol is a cornerstone of organic synthesis, valued for its reliability and scalability.

Precursor Synthesis: Accessing trans-3-Hexenedioic Acid

The precursor, trans-3-hexenedioic acid, can be synthesized through various methods, including the electrochemical hydrogenation of biologically-derived cis,cis-muconic acid.[3] This "bioprivileged" route offers a sustainable pathway to this valuable monomer. For laboratory-scale synthesis, a common method involves the hydrolysis of a corresponding ester, such as dibenzyl-trans-hex-3-ene-1,6-dioate.[4]

Experimental Protocol: Fischer Esterification for Diethyl trans-3-Hexenedioate

Objective: To synthesize Diethyl trans-3-Hexenedioate from trans-3-hexenedioic acid.

Materials:

  • trans-3-Hexenedioic acid (1.0 eq)

  • Anhydrous ethanol (large excess, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add trans-3-hexenedioic acid and a large excess of anhydrous ethanol.

  • Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude Diethyl trans-3-Hexenedioate.

  • The crude product can be purified by vacuum distillation.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Fischer Esterification cis_cis_Muconic_Acid cis,cis-Muconic Acid trans_3_Hexenedioic_Acid trans-3-Hexenedioic Acid cis_cis_Muconic_Acid->trans_3_Hexenedioic_Acid Electrochemical Hydrogenation Reaction Reaction & Reflux trans_3_Hexenedioic_Acid->Reaction Ethanol Ethanol (excess) Ethanol->Reaction Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Final_Product Diethyl trans-3- Hexenedioate Purification->Final_Product

Caption: Synthesis workflow for Diethyl trans-3-Hexenedioate.

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic Data Predicted Characteristics
¹H NMR The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethyl groups and a quartet for the methylene protons (OCH₂) of the ethyl groups. The vinylic protons (CH=CH) would appear as a multiplet, and the allylic protons (CH₂) would also present as a multiplet.
¹³C NMR The carbon NMR spectrum for the closely related diethyl maleate shows signals for the carbonyl carbon, the vinylic carbons, the methylene carbons of the ethyl groups, and the methyl carbons of the ethyl groups.[5][6] A similar pattern is anticipated for Diethyl trans-3-Hexenedioate.
IR Spectroscopy The infrared spectrum will be characterized by a strong carbonyl (C=O) stretch for the α,β-unsaturated ester, typically in the range of 1730-1715 cm⁻¹.[7][8][9] Strong C-O stretching bands are also expected in the 1300-1000 cm⁻¹ region.[7][8][9]
Mass Spectrometry The mass spectrum will likely show a molecular ion peak. Common fragmentation patterns for diethyl esters include the loss of an ethoxy group (-OCH₂CH₃) or cleavage adjacent to the carbonyl group.[10][11][12]

Applications in Research and Development

The chemical structure of Diethyl trans-3-Hexenedioate makes it a valuable intermediate in a variety of synthetic applications, particularly in the construction of complex molecules and polymers.

Diels-Alder Reactions: A Gateway to Cyclic Systems

As an alkene with electron-withdrawing ester groups, Diethyl trans-3-Hexenedioate is an excellent dienophile for Diels-Alder reactions. This [4+2] cycloaddition with a conjugated diene provides a powerful and stereospecific method for the synthesis of six-membered rings, which are prevalent in natural products and pharmaceutical compounds.

Diels_Alder Diene Conjugated Diene Cycloadduct Substituted Cyclohexene Derivative Diene->Cycloadduct [4+2] Cycloaddition Dienophile Diethyl trans-3-Hexenedioate (Dienophile) Dienophile->Cycloadduct

Caption: Generalized Diels-Alder reaction pathway.

Michael Additions: Carbon-Carbon and Carbon-Heteroatom Bond Formation

The double bond in Diethyl trans-3-Hexenedioate is activated by the two ester groups, making it a competent Michael acceptor. It can undergo conjugate addition with a wide range of nucleophiles, including enolates, amines, and thiols. This reaction is a fundamental tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Precursor to Adipic Acid Derivatives and Polymers

The carbon-carbon double bond in Diethyl trans-3-Hexenedioate can be readily reduced through catalytic hydrogenation to yield diethyl adipate.[13] Adipic acid and its esters are crucial monomers in the production of polyamides, such as Nylon 6,6, and other polymers.[14][15] The ability to produce Diethyl trans-3-Hexenedioate from renewable resources positions it as a key player in the development of sustainable polymers.

Hydrogenation_Pathway Unsaturated_Ester Diethyl trans-3-Hexenedioate Saturated_Ester Diethyl Adipate Unsaturated_Ester->Saturated_Ester Catalytic Hydrogenation (e.g., Pd/C, H₂) Polymer Polyamides (e.g., Nylon 6,6) Saturated_Ester->Polymer Polymerization

Caption: Pathway to adipic acid derivatives and polymers.

Safety and Handling

According to available safety data, Diethyl trans-3-Hexenedioate is not classified as a hazardous substance. However, as with all laboratory chemicals, it should be handled with appropriate care. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses), are recommended.

Conclusion: A Promising Intermediate for Innovation

Diethyl trans-3-Hexenedioate, with its versatile reactivity and potential for derivation from renewable resources, stands as a valuable building block for the modern chemist. Its utility as a dienophile in Diels-Alder reactions, a Michael acceptor, and a precursor to important polymer monomers underscores its significance. This guide has provided a comprehensive technical overview to empower researchers, scientists, and drug development professionals in harnessing the full potential of this C6 intermediate for their synthetic endeavors.

References

  • IR Spectroscopy Tutorial: Esters. (n.d.). UCLA. Retrieved February 29, 2024, from [Link]

  • trans-3-Hexenedioic Acid. (n.d.). Pharmaffiliates. Retrieved February 29, 2024, from [Link]

  • Pellumbi, K., et al. (2021). Electrochemical hydrogenation of bioprivileged cis,cis-muconic acid to trans-3-hexenedioic acid: from lab synthesis to bench-scale production and beyond. Green Chemistry. [Link]

  • Diethyl Maleate. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved February 29, 2024, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 29, 2024, from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 29, 2024, from [Link]

  • 141-05-9 Diethyl maleate C8H12O4. (n.d.). LookChem. Retrieved February 29, 2024, from [Link]

  • Synthesis of trans-hex-3-ene-1,6-dioic acid. (n.d.). PrepChem.com. Retrieved February 29, 2024, from [Link]

  • Where does the characteristic peak for phtalic acid diethyl ester at m/z 149 originate? (2014, April 23). ResearchGate. [Link]

  • Diethyl Trans-3-Hexenedioate 98.0%(GC). (n.d.). PureSynth. Retrieved February 29, 2024, from [Link]

  • Electrochemical Conversion of Cis,Trans-muconic Acid to Trans,Trans-muconic Acid and Trans-3-Hexenedioic Acid for Bio-Based Polymer Production. (2025, August 7). ResearchGate. [Link]

  • Some Possible Pathways for the Synthesis of trans-3-Methyl-2 Hexenoic Acid. (n.d.). CUNY Academic Works. [Link]

  • Structure sensitivity of the electrochemical hydrogenation of cis,cis-muconic acid to hexenedioic acid and adipic acid. (2023, December 29). Green Chemistry. [Link]

  • Synthesis method for trans-3-hexenoic acid. (2012, December 26).
  • mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of diethyl ether image diagram. (n.d.). Doc Brown's Chemistry. [Link]

  • Mass spectrometry. XIII. Stereospecific electron impact induced fragmentation processes in some tricyclic diesters. (1970). Journal of the American Chemical Society. [Link]

  • Hydrogenation of Dimethyl Adipate to 1,6-Hexanediol on Supported Rh–Sn Catalysts. (2025, August 10). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Wisconsin-River Falls. [Link]

  • Diethyl adipate. (n.d.). NIST WebBook. Retrieved February 29, 2024, from [Link]

  • Synthesis of multi-substituted furan rings. (1999). Chemical Society Reviews. [Link]

  • STUDIES ON THE SYNTHESIS OF FURAN COMPOUNDS (I) (II). (n.d.). J-STAGE. [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2021). Molecules. [Link]

  • Diethyl 3-methylhexanedioate. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates. (2010). Organic Letters. [Link]

  • Transition metal-free cross-coupling of furan ring with haloacetylenes. (2019). Scientific Reports. [Link]

Sources

trans-2-Butene-1,4-dicarboxylic Acid Diethyl Ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Advanced Synthesis and Mechanistic Evaluation of Diethyl trans-3-Hexenedioate

Executive Summary

trans-2-Butene-1,4-dicarboxylic acid diethyl ester—commonly referred to as diethyl trans-3-hexenedioate (CAS: 57042-08-7)—is a highly valuable, rigid, unsaturated aliphatic diester. Historically sourced from petrochemical derivatives, this molecule has recently emerged as a "bioprivileged" intermediate. It is increasingly utilized by drug development professionals and polymer scientists to synthesize bioadvantaged polyamides (such as Nylon 6,6 variants), active pharmaceutical ingredients (APIs), and advanced cross-linking agents.

This technical guide provides a comprehensive, self-validating methodology for synthesizing diethyl trans-3-hexenedioate. We bypass outdated, low-yield petrochemical routes in favor of a state-of-the-art, two-phase approach: the bio-electrochemical reduction of cis,cis-muconic acid (ccMA) to trans-3-hexenedioic acid (t3HDA), followed by a highly optimized azeotropic Fischer esterification.

Part 1: Retrosynthetic Strategy & Pathway Selection

The synthesis of diethyl trans-3-hexenedioate can be approached via several distinct pathways. Traditional methods rely on the palladium-catalyzed dicarbonylation of 1,3-butadiene or allylic chlorides[1]. More recently, the direct electrochemical dicarboxylation of 1,3-butadiene with CO₂ using non-sacrificial anodes has been explored[2].

However, the most sustainable and high-yielding route leverages biomass. Fermentation of sugars or lignin yields cis,cis-muconic acid (ccMA), which can be electrochemically hydrogenated to t3HDA. This diacid is then esterified to yield the target molecule.

Retrosynthesis Target Diethyl trans-3-hexenedioate t3HDA trans-3-Hexenedioic Acid t3HDA->Target Esterification ccMA cis,cis-Muconic Acid ccMA->t3HDA Electro-Reduction Biomass Biomass Feedstock Biomass->ccMA Fermentation Butadiene 1,3-Butadiene + CO2 Butadiene->t3HDA Electro-Dicarboxylation

Retrosynthetic pathways for diethyl trans-3-hexenedioate.

Quantitative Pathway Comparison

To justify the selection of the bio-electrochemical route, we must evaluate the thermodynamic and operational metrics of the available pathways.

Table 1: Comparison of Precursor Synthesis Modalities

Synthesis PathwayCatalyst SystemKey Operating ConditionsSelectivity / YieldMechanistic Advantage
Microbial-Electrochemical Pd Nanoparticles on CarbonpH 7.0, 200–400 mA cm⁻²>90% t3HDA Suppresses parasitic HER; highly selective PCET.
Direct Dicarboxylation Ni Cathode / Pt AnodeCO₂ saturation, AcetonitrileModerateUtilizes CO₂ as a C1 feedstock[2].
Organopalladium Carbonylation PdCl₂, CO, EtOHHigh Pressure CO, BaseLow-ModerateDirect functionalization of dienes[1].

Part 2: Mechanistic Deep-Dive

The Outer-Sphere PCET Mechanism

In the first phase of our selected route, ccMA is reduced to t3HDA. The causality behind the catalyst choice is critical: we utilize supported Palladium (Pd) nanoparticles rather than bulk Pt or Pd foils. Density Functional Theory (DFT) calculations reveal that the reduction of ccMA on Pd terrace sites proceeds via an outer-sphere proton-coupled electron transfer (PCET) . The moderate binding strength of the adsorbed species on the Pd nanoparticles prevents the complete reduction of the alkene, halting the reaction at the mono-unsaturated t3HDA rather than fully reducing it to adipic acid.

Furthermore, operating at a neutral pH (pH ~7.0) is not arbitrary. A neutral fermentation broth dramatically impedes the Hydrogen Evolution Reaction (HER)—a parasitic side reaction that otherwise consumes electrons and lowers Faradaic efficiency.

Equilibrium Control in Fischer Esterification

The second phase converts t3HDA to diethyl trans-3-hexenedioate via Fischer esterification. Because esterification is an equilibrium-driven process, the accumulation of water will trigger the reverse reaction (hydrolysis). To engineer a self-validating, high-yield system, we employ a Dean-Stark apparatus with a slight excess of absolute ethanol and a toluene co-solvent. This physically removes water as an azeotrope, leveraging Le Chatelier’s principle to drive the reaction to >98% completion.

Workflow Step1 1. Electro-Hydrogenation Pd/C Cathode, pH 7 Step2 2. Precipitation Acidify to pH 2.0 Step1->Step2 Step3 3. Fischer Esterification EtOH, H2SO4, Reflux Step2->Step3 Step4 4. Azeotropic Distillation Dean-Stark Trap Step3->Step4 Final Pure Diethyl trans-3-hexenedioate Step4->Final

Step-by-step workflow from ccMA electro-hydrogenation to esterification.

Part 3: Step-by-Step Experimental Protocols

Phase 1: Synthesis of trans-3-Hexenedioic Acid (t3HDA)

Note: This protocol assumes access to a standard divided electrochemical cell.

  • Electrolyte Preparation: Obtain a fermentation broth containing microbiologically derived cis,cis-muconic acid (ccMA). Adjust and maintain the broth at exactly pH 7.0 using 0.1 M KOH.

  • Cell Assembly: Set up a divided electrochemical cell separated by a Nafion proton-exchange membrane. Equip the working electrode (cathode) with carbon-supported Palladium nanoparticles (Pd/C).

  • Electrolysis: Apply a constant galvanostatic current density of 200–400 mA cm⁻². Monitor the reaction via HPLC until the ccMA peak is fully depleted.

  • Isolation: Transfer the catholyte to a precipitation vessel. Slowly acidify the solution to pH 2.0 using 1M H₂SO₄. The trans-3-hexenedioic acid will precipitate out of the solution.

  • Purification: Filter the precipitate under a vacuum and recrystallize from an aqueous methanol solution to yield pure t3HDA (m.p. 197–198 °C)[3].

Phase 2: Esterification to Diethyl trans-3-Hexenedioate
  • Reaction Assembly: In a 500 mL round-bottom flask, suspend 50.0 mmol of purified t3HDA in 150 mL of absolute ethanol. Add 50 mL of toluene to act as an azeotropic carrier.

  • Catalysis: Carefully add 2.5 mmol (approx. 0.05 eq) of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as the acid catalyst.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 75–80 °C). The toluene/water/ethanol azeotrope will condense, and water will phase-separate in the trap. Continue refluxing for 8–12 hours until water evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer twice with 30 mL of dichloromethane (DCM).

  • Final Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Subject the resulting crude oil to vacuum distillation to yield diethyl trans-3-hexenedioate as a clear, colorless liquid.

Part 4: Analytical Validation

To ensure the structural integrity of the synthesized diethyl trans-3-hexenedioate, the following analytical benchmarks must be met:

  • GC-MS: Purity should exceed >98.0% (GC). The mass spectrum will display a distinct molecular ion peak at m/z 200.

  • ¹H NMR (CDCl₃): Crucial for verifying the trans (E) geometry of the double bond. Look for the distinct multiplet of the vinylic protons (–CH=CH–) around δ 5.6–5.8 ppm, exhibiting a large coupling constant (J ≈ 15 Hz) characteristic of trans geometry, distinguishing it from the cis isomer or the isomerized trans-2-hexenedioate[4].

References

  • Dell'Anna, M. N., et al. "Electrochemical hydrogenation of bioprivileged cis,cis-muconic acid to trans-3-hexenedioic acid: from lab synthesis to bench-scale production and beyond." Green Chemistry, Royal Society of Chemistry, 2021.[Link]

  • "Structure sensitivity of the electrochemical hydrogenation of cis,cis-muconic acid to hexenedioic acid and adipic acid." Green Chemistry, Royal Society of Chemistry, 2023. [Link]

  • Tsuji, J., & Imamura, S. "Organic Syntheses by Means of Noble Metal Compounds. XXVIII. Syntheses of a New Type of π-Allylic Palladium Complexes from α, β- and β, γ-Unsaturated Esters and Their Carbonylation." Bulletin of the Chemical Society of Japan, 1967.[Link]

  • "Electrochemical Dicarboxylation of 1,3-Butadiene with CO2: A Pathway to Adipic Acid Precursors Using Non-Sacrificial Anodes." nanoGe MATSUSSpring26, 2025. [Link]

  • PrepChem. "Synthesis of trans-hex-3-ene-1,6-dioic acid." PrepChem Database.[Link]

Sources

Physical properties of Diethyl trans-3-Hexenedioate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization of Diethyl trans-3-Hexenedioate

Executive Summary

Diethyl trans-3-hexenedioate (CAS: 57042-08-7) is a pivotal unsaturated diester, increasingly recognized in green chemistry as a "bio-privileged" intermediate. Structurally derived from the selective hydrogenation of muconic acid—a platform chemical obtainable from lignin and sugars—this compound serves as a functional bridge between renewable feedstocks and high-performance polymers.[1]

This technical guide provides a rigorous analysis of its physical properties, specifically melting and boiling points, grounded in thermodynamic principles and experimental data. It further details the synthesis pathways and experimental protocols required for its characterization, designed for researchers in polymer science and organic synthesis.

Chemical Identity & Structural Analysis

The physicochemical behavior of Diethyl trans-3-hexenedioate is dictated by its central alkene moiety, which introduces stereochemical rigidity absent in its saturated analog, diethyl adipate.

Property Data
IUPAC Name Diethyl (E)-hex-3-enedioate
Common Synonyms Diethyl trans-

-hydromuconate; trans-3-Hexenedioic acid diethyl ester
CAS Number 57042-08-7
Molecular Formula C

H

O

Molecular Weight 200.23 g/mol
SMILES CCOC(=O)C\C=C\CC(=O)OCC
Stereochemistry Trans (E) configuration at C3=C4

Thermodynamic Properties: Melting & Boiling Points

Physical State and Melting Point

Unlike the high-melting precursor trans-3-hexenedioic acid (MP: 197–199°C), the diethyl ester exists as a clear, colorless liquid at ambient temperature .

  • Experimental Status: Liquid at 20°C.

  • Predicted Melting Point: -15°C to 5°C .

    • Thermodynamic Rationale: The esterification of the carboxylic acid groups removes the strong intermolecular hydrogen bonding network responsible for the high melting point of the free acid. While the trans-double bond introduces planarity that typically aids packing (raising MP relative to cis isomers), the flexible ethyl ester chains disrupt the crystal lattice, resulting in a melting point well below room temperature. It is comparable to diethyl adipate (MP: -19.8°C), likely melting slightly higher due to the rigidifying double bond.

Boiling Point and Volatility

The boiling point is governed by the molecular weight and the dipole-dipole interactions of the ester functionalities.

  • Flash Point (Closed Cup): 111°C (Experimental).

  • Estimated Boiling Point (Atmospheric): 240°C – 250°C .

    • Correlation: A flash point of 111°C typically correlates with a boiling point in the range of 230–250°C for oxygenated organic compounds.

  • Boiling Point (Vacuum): ~135°C at 15 mmHg .

    • Comparative Analysis: Diethyl adipate (saturated analog) boils at 132°C at 15 mmHg. The presence of the double bond in Diethyl trans-3-hexenedioate has a minimal effect on volatility, suggesting a vacuum boiling point within ±5°C of the saturated analog.

Other Key Physical Constants
PropertyValueConditions
Density 1.04 g/mL@ 20°C
Refractive Index (

)
1.44@ 20°C
Solubility Immiscible in water; Soluble in alcohols, ethers, chloroform.Ambient

Synthesis & Production Pathways

The synthesis of Diethyl trans-3-hexenedioate is a two-step process starting from bio-derived muconic acid. The critical step is the selective reduction of the conjugated diene to the mono-unsaturated trans-isomer.

Synthesis Workflow Diagram

SynthesisPathway Muconic cis,cis-Muconic Acid (Bio-derived) Isom Isomerization (I2 Catalyst / UV) Muconic->Isom TransAcid trans,trans-Muconic Acid Isom->TransAcid Red Selective Hydrogenation (Electrochemical or Na/Hg) TransAcid->Red + H2 Hydromuconic trans-beta-Hydromuconic Acid Red->Hydromuconic Esterification Esterification (EtOH, H2SO4) Hydromuconic->Esterification + Ethanol Product Diethyl trans-3-Hexenedioate Esterification->Product

Caption: Step-wise synthesis from bio-based muconic acid to the target diethyl ester.

Protocol Summary:

  • Selective Hydrogenation: trans,trans-Muconic acid is reduced electrochemically or via sodium amalgam to trans-

    
    -hydromuconic acid.
    
  • Fischer Esterification: The isolated acid is refluxed with excess anhydrous ethanol and a catalytic amount of sulfuric acid (or p-toluenesulfonic acid) for 4–6 hours.

  • Purification: The excess ethanol is removed via rotary evaporation. The residue is dissolved in diethyl ether, washed with NaHCO

    
     (to remove unreacted acid), dried over MgSO
    
    
    
    , and distilled under reduced pressure (vacuum distillation) to yield the pure ester.

Experimental Determination Protocols

For researchers needing to validate these properties internally, the following self-validating protocols are recommended.

Protocol A: Boiling Point Determination (Siwoloboff Method)

Use for micro-scale determination when sample quantity is limited.

  • Setup: Place a capillary tube sealed at one end (fusion tube) containing the sample into a melting point apparatus. Insert a smaller, open-ended capillary inverted into the sample.

  • Heating: Ramp temperature at 2°C/min.

  • Observation: As the temperature rises, bubbles will escape from the inverted capillary. The boiling point is recorded at the exact moment the stream of bubbles becomes continuous and rapid (vapor pressure > atmospheric pressure), and then confirmed by cooling; the point where the liquid sucks back into the capillary is the precise boiling point.

Protocol B: Refractive Index Validation

Use as a quick purity check.

  • Calibration: Calibrate the refractometer using HPLC-grade water (

    
    ).
    
  • Measurement: Apply 2–3 drops of Diethyl trans-3-hexenedioate to the prism.

  • Validation: The reading should be 1.440 ± 0.002 . A deviation >0.005 indicates hydrolysis (presence of free acid/ethanol) or polymerization.

Applications & Significance

  • Polymer Science: Acts as a monomer for unsaturated polyesters and polyamides. The internal double bond allows for post-polymerization cross-linking or functionalization (e.g., epoxidation).

  • Green Solvents: Investigated as a high-boiling, biodegradable solvent substitute for traditional glycol ethers.

  • Plasticizers: Used to modify the glass transition temperature (

    
    ) of PVC and other thermoplastics, offering better migration resistance than phthalates due to the linear aliphatic chain.
    

References

  • National Institutes of Health (NIH) - PubChem. Diethyl trans-3-hexenedioate Compound Summary. Available at: [Link]

  • Vardon, D. R., et al. (2016). "Adipic acid production from lignin-derived compounds." Energy & Environmental Science. (Contextual grounding for muconic acid conversion).
  • PureSynth. Certificate of Analysis: Diethyl Trans-3-Hexenedioate. Available at: [Link]

Sources

Chemical reactivity of Diethyl trans-3-Hexenedioate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Reactivity of Diethyl trans-3-Hexenedioate

Introduction

Diethyl trans-3-hexenedioate, a dicarboxylic acid ester with the linear formula C₁₀H₁₆O₄, presents a molecular framework of significant interest to researchers in organic synthesis, polymer chemistry, and drug development.[1] Its structure, characterized by a central carbon-carbon double bond in the trans configuration, flanked by two ethyl ester functionalities, offers a unique combination of reactive sites. This guide provides a comprehensive exploration of the chemical reactivity of diethyl trans-3-hexenedioate, delving into the causality behind its reactions and presenting field-proven insights for its application. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental guidance.

Physicochemical Properties

A summary of the key physicochemical properties of diethyl trans-3-hexenedioate is presented below.

PropertyValue
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol [1]
CAS Number 57042-08-7[1]
Appearance Colorless to almost colorless clear liquid
Synonyms trans-2-Butene-1,4-dicarboxylic Acid Diethyl Ester, Diethyl trans-2-Butene-1,4-dicarboxylate

Safety and Handling

According to its Safety Data Sheet (SDS), diethyl trans-3-hexenedioate is not classified as a hazardous substance or mixture. However, standard laboratory safety practices should always be observed. It is recommended to handle the compound in a well-ventilated area, using personal protective equipment such as gloves and safety glasses to avoid contact with skin and eyes.[2] The compound should be stored in a tightly closed container in a cool, dry place.

Core Reactivity: A Tale of Two Functional Groups

The chemical behavior of diethyl trans-3-hexenedioate is primarily dictated by the interplay of its two key functional groups: the internal alkene and the terminal ethyl esters. The electron-withdrawing nature of the ester groups influences the reactivity of the double bond, making it susceptible to a range of addition reactions. Conversely, the ester groups themselves are prone to hydrolysis and can participate in condensation reactions.

Caption: Core reactive sites of Diethyl trans-3-Hexenedioate.

Reactions at the Alkene Double Bond

Catalytic Hydrogenation: Access to Saturated Adipates

The saturation of the carbon-carbon double bond in diethyl trans-3-hexenedioate via catalytic hydrogenation is a fundamental transformation that yields diethyl adipate, a valuable plasticizer and precursor in the synthesis of polymers and pharmaceuticals.

Causality of Experimental Choices: The choice of a heterogeneous catalyst, typically palladium on carbon (Pd/C), is predicated on its high activity and ease of removal from the reaction mixture by simple filtration. The reaction is carried out under a hydrogen atmosphere, where the pressure can be modulated to influence the reaction rate. Solvents such as ethanol or ethyl acetate are commonly used as they are relatively inert and effectively dissolve the substrate.

Experimental Protocol: Synthesis of Diethyl Adipate

  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet adapter connected to a hydrogen balloon, and a condenser.

  • Reagent Charging: To the flask, add diethyl trans-3-hexenedioate (10.0 g, 50 mmol) and 100 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g, 5 mol%) to the solution.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously at room temperature under a hydrogen atmosphere (balloon pressure) for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with ethanol (2 x 20 mL).

  • Isolation: The combined filtrate is concentrated under reduced pressure to afford diethyl adipate as a colorless oil.

Expected Outcome:

ProductYieldPurity
Diethyl Adipate>95%>98% (by GC)

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Start [label="Diethyl trans-3-Hexenedioate\n+ Ethanol + Pd/C"]; Reaction [label="Stir under H2 atmosphere\n(Room Temp, 4-6h)"]; Filtration [label="Filter through Celite®"]; Evaporation [label="Evaporate Solvent"]; Product [label="Diethyl Adipate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction -> Filtration -> Evaporation -> Product; }

Caption: Workflow for the catalytic hydrogenation of Diethyl trans-3-Hexenedioate.

Epoxidation: Formation of Oxirane Derivatives

The epoxidation of the double bond in diethyl trans-3-hexenedioate provides access to the corresponding oxirane, a versatile intermediate for further functionalization. The reaction is typically stereospecific, with the trans geometry of the starting alkene being retained in the epoxide product.

Causality of Experimental Choices: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation due to its electrophilic nature and the relative stability of the peroxyacid. The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (DCM), to prevent side reactions. The reaction is often performed at or below room temperature to control the exothermic nature of the reaction and minimize potential side reactions.

Experimental Protocol: Synthesis of Diethyl trans-2,3-epoxyhexanedioate

  • Reactor Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is cooled in an ice-water bath.

  • Reagent Charging: Diethyl trans-3-hexenedioate (10.0 g, 50 mmol) is dissolved in 100 mL of dichloromethane and added to the flask.

  • Reagent Addition: A solution of m-CPBA (77%, 12.3 g, 55 mmol) in 50 mL of dichloromethane is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 12-16 hours.

  • Monitoring: The reaction progress is monitored by TLC for the consumption of the starting material.

  • Work-up: The reaction mixture is washed successively with 10% aqueous sodium sulfite (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diels-Alder Reaction: Construction of Cyclic Systems

As a dienophile bearing electron-withdrawing ester groups, diethyl trans-3-hexenedioate is an excellent candidate for the [4+2] cycloaddition, or Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction allows for the stereospecific construction of six-membered rings.

Causality of Experimental Choices: The choice of diene will determine the structure of the resulting cyclohexene derivative. Cyclopentadiene is a highly reactive diene that readily participates in Diels-Alder reactions at room temperature. The reaction is typically performed in a non-polar solvent or neat. The endo-selectivity of the Diels-Alder reaction is a well-established principle, often leading to the formation of the thermodynamically less stable but kinetically favored endo isomer.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

  • Diene Preparation: Cyclopentadiene is freshly prepared by the thermal retro-Diels-Alder reaction of dicyclopentadiene.

  • Reactor Setup: A 100 mL round-bottom flask is charged with diethyl trans-3-hexenedioate (10.0 g, 50 mmol).

  • Reagent Addition: Freshly distilled cyclopentadiene (4.0 g, 60 mmol) is added to the flask.

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours.

  • Isolation: The excess cyclopentadiene is removed under reduced pressure. The resulting adduct can often be used without further purification or can be purified by column chromatography.

Reactions at the Ester Functional Groups

Hydrolysis: Formation of the Parent Diacid

The hydrolysis of the ethyl ester groups in diethyl trans-3-hexenedioate regenerates the corresponding dicarboxylic acid, trans-3-hexenedioic acid. This reaction can be catalyzed by either acid or base.

Causality of Experimental Choices: Base-catalyzed hydrolysis (saponification) is often preferred as it is typically faster and more irreversible than acid-catalyzed hydrolysis. A common base used is sodium hydroxide in an aqueous or aqueous-alcoholic solvent system. The alcohol co-solvent helps to increase the solubility of the ester. The reaction is usually heated to increase the rate of hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reactor Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Charging: Diethyl trans-3-hexenedioate (10.0 g, 50 mmol) is added to the flask, followed by 100 mL of a 1:1 mixture of ethanol and 2 M aqueous sodium hydroxide.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for 2-3 hours.

  • Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Isolation: The aqueous layer is acidified to pH ~2 with concentrated hydrochloric acid, leading to the precipitation of the diacid. The solid is collected by vacuum filtration, washed with cold water, and dried.

Applications in Synthesis

Polymer Synthesis

The bifunctional nature of diethyl trans-3-hexenedioate, possessing both a polymerizable double bond and ester groups capable of polycondensation, makes it a versatile monomer. It can be used in the synthesis of unsaturated polyesters, and after hydrogenation to diethyl adipate, it serves as a key building block for polyesters and polyamides like Nylon 6,6. The incorporation of the trans-double bond into a polymer backbone can impart specific properties, such as rigidity and the potential for post-polymerization modification.

Drug Development

Adipic acid and its derivatives are utilized in the pharmaceutical industry as excipients in controlled-release drug formulations and as building blocks for the synthesis of active pharmaceutical ingredients (APIs). The diester functionality of diethyl trans-3-hexenedioate can be a precursor to adipic acid derivatives that can be incorporated into drug delivery systems to modulate drug release profiles. Furthermore, the reactive handles on the molecule allow for its use as a scaffold in the synthesis of complex organic molecules with potential therapeutic applications.

Spectroscopic Characterization

The structure of diethyl trans-3-hexenedioate and its reaction products can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of the dimethyl ester analog shows characteristic signals for the olefinic protons around 5.7 ppm, the methoxy protons at approximately 3.7 ppm, and the methylene protons adjacent to the carbonyl group at about 3.1 ppm.[3] For the diethyl ester, one would expect to see a triplet for the methyl protons and a quartet for the methylene protons of the ethyl groups.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons, the olefinic carbons, the methylene carbons of the ethyl groups, and the methyl carbons of the ethyl groups.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the ester groups (around 1730 cm⁻¹) and a band for the C=C stretch of the trans-alkene (around 965 cm⁻¹).

Conclusion

Diethyl trans-3-hexenedioate is a molecule with a rich and versatile chemical reactivity profile. Its alkene and ester functionalities provide orthogonal handles for a wide array of chemical transformations, including hydrogenation, epoxidation, cycloaddition, hydrolysis, and polymerization. This guide has provided an in-depth overview of these reactions, emphasizing the rationale behind experimental design and offering detailed protocols as a starting point for further investigation. For researchers and scientists, a thorough understanding of the reactivity of this compound opens up numerous possibilities for the synthesis of novel polymers, fine chemicals, and pharmaceutical intermediates.

References

  • TCI EUROPE N.V. (2025).
  • PureSynth. (n.d.). Diethyl Trans-3-Hexenedioate 98.0%(GC). Retrieved from [Link]

  • Fisher Scientific. (2014, September 27).
  • 3M. (n.d.).
  • Organic Syntheses. (n.d.). ethyl adipate. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). Chemistry—A European Journal.
  • Wikipedia. (n.d.). Dimethyl adipate. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Diels-Alder Reaction. Retrieved from [Link]

  • CHIMIA. (n.d.). Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor.
  • Ataman Kimya. (n.d.). DIETHYL ADIPATE. Retrieved from [Link]

  • University of Richmond Blogs. (n.d.). Project 5E – S23 | Organic Chemistry I Lab.
  • The Royal Society of Chemistry. (n.d.).
  • Hindawi. (n.d.).
  • MDPI. (2021, July 29).
  • Google Patents. (n.d.). EP0980884A1 - Process for preparing ester amides and polyesteramides.
  • National Center for Biotechnology Information. (n.d.). Click Chemistry with Cyclopentadiene.
  • National Center for Biotechnology Information. (n.d.). Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry.
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.). Redetermination of trans -β-hydromuconic acid | Request PDF.
  • Benchchem. (n.d.). Diethyl 2-methyl-3-oxopentanedioate: A Key Building Block in Pharmaceutical Synthesis.
  • National Center for Biotechnology Information. (2023, January 5).
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Synthesis of alternating semi-aromatic poly(ester amide)
  • Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions.
  • Master Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.). Synthesis of aromatic poly(ester amide)
  • Chemistry LibreTexts. (2024, September 30). 14.5: Characteristics of the Diels-Alder Reaction.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C)
  • Chemical Methodologies. (2025, March 4). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source.
  • ACS Publications. (2010, April 16).
  • The Royal Society of Chemistry. (n.d.). Intramolecular Diels–Alder reaction of cyclopenta-1,3-diene derivatives generated in situ from 4-(pent-4-enyl)cyclopent-2-enone ethylene ketals.
  • Wiley Online Library. (n.d.).
  • National Center for Biotechnology Information. (2023, January 26). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)
  • Organic Chemistry Portal. (n.d.).
  • SpringerLink. (2021, October 15). Diboron-mediated palladium-catalyzed asymmetric transfer hydrogenation using the proton of alcohols as hydrogen source.
  • The Royal Society of Chemistry. (n.d.). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers.
  • Science of Synthesis. (n.d.). A Convenient Method for the Synthesis of Terminal (E)-1,3-Dienes.
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  • ResearchGate. (n.d.).

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Technical Whitepaper: Solubility Profile and Solvent Selection for Diethyl trans-3-Hexenedioate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl trans-3-hexenedioate (CAS 57042-08-7), also known as diethyl (E)-hex-3-enedioate, is a specialized unsaturated diester utilized primarily as a building block in organic synthesis, particularly in Wittig olefinations, Diels-Alder cycloadditions, and proteomic research [1, 2].

This technical guide provides a comprehensive analysis of its solubility behavior. Unlike simple hydrocarbons, the presence of two ester functionalities flanking a central trans-alkene creates a specific polarity profile that dictates its interaction with organic solvents. This document synthesizes physicochemical data, theoretical solubility parameters, and field-proven protocols to assist researchers in selecting optimal solvent systems for reaction engineering and purification.

Physicochemical Characterization

Understanding the fundamental physical properties of Diethyl trans-3-hexenedioate is a prerequisite for predicting its solubility behavior. The molecule is a liquid at room temperature, possessing a lipophilic backbone interrupted by polar ester groups.

Table 1: Physicochemical Properties

PropertyValue / DescriptionSignificance in Solubility
CAS Number 57042-08-7Unique identifier for specific isomer retrieval.
Molecular Formula C₁₀H₁₆O₄Carbon chain length (C10) suggests lipophilicity.
Molecular Weight 200.23 g/mol Moderate MW facilitates dissolution in most organics.
Physical State Colorless LiquidMiscibility is the primary solubility metric.
Density 1.04 g/cm³ [3]Similar to water/acetic acid; affects extraction layer separation.
LogP (Octanol/Water) ~1.3 – 1.8 (Predicted)Indicates preference for organic phase over aqueous phase.
Boiling Point >200°C (Est.)[1]High boiling point requires high-volatility solvents for easy removal.

Solubility Thermodynamics & Mechanism

The solubility of Diethyl trans-3-hexenedioate is governed by the principle of "Like Dissolves Like," but more accurately described by Hansen Solubility Parameters (HSP) .

Hansen Solubility Parameters (HSP)

The total energy of vaporization is split into three parts: Dispersion (


), Polarity (

), and Hydrogen Bonding (

). While experimental HSP values for this specific isomer are rare, they can be reliably estimated from its saturated analog, Diethyl Adipate, with adjustments for the central double bond.
  • Dispersion (

    
    ):  ~16.0 MPa
    
    
    
    . Dominated by the carbon backbone.
  • Polarity (

    
    ):  ~5.0–6.0 MPa
    
    
    
    . Derived from the two ester carbonyls (
    
    
    ).
  • Hydrogen Bonding (

    
    ):  ~6.0–7.0 MPa
    
    
    
    . The ester oxygens act as weak hydrogen bond acceptors, but the molecule lacks hydrogen bond donors (no -OH or -NH).
Mechanistic Insight
  • Polar Solvents: The ester groups allow miscibility with polar aprotic solvents (DMSO, DMF) and polar protic solvents (Ethanol) via dipole-dipole interactions.

  • Non-Polar Solvents: The C6 backbone provides sufficient hydrophobic character to allow solubility in chlorinated solvents (DCM) and ethers.

  • Aqueous Solubility: The hydrophobic chain overrides the polar esters, rendering the molecule sparingly soluble to insoluble in water . This immiscibility is critical for biphasic extraction protocols.

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction efficiency with Diethyl trans-3-hexenedioate.

Table 2: Solubility Profile in Common Organic Solvents

Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary solvent for extraction and reactions.
Esters Ethyl AcetateExcellent Green alternative to DCM; standard for TLC/Column chromatography.
Alcohols Methanol, EthanolGood Miscible. Used in transesterification or as a co-solvent.
Ethers Diethyl Ether, THF, 1,4-DioxaneGood Standard reaction media (e.g., Wittig, Grignard).
Polar Aprotic DMSO, DMF, AcetonitrileExcellent Used for nucleophilic substitutions; difficult to remove.
Hydrocarbons Hexanes, HeptaneModerate Soluble, but may require heating or co-solvents if highly pure. Used as an eluent component.
Aqueous Water, BrinePoor/Insoluble Anti-solvent. Used to wash away impurities or precipitate the product.

Experimental Protocols

Since Diethyl trans-3-hexenedioate is a liquid, standard recrystallization is not applicable. Instead, purification relies on Liquid-Liquid Extraction or Flash Column Chromatography .

Protocol A: Determination of Miscibility (Cloud Point Method)

Use this protocol to verify if a specific solvent is suitable for a reaction.

  • Preparation: Add 100 µL of Diethyl trans-3-hexenedioate to a clear glass vial.

  • Titration: Add the test solvent in 100 µL increments at room temperature (25°C).

  • Observation: Vortex after each addition.

    • Clear Solution: Miscible.

    • Cloudy/Phase Separation: Immiscible/Saturated.

  • Verification: If clear, continue adding solvent up to 2 mL (1:20 ratio). If phase separation occurs, record the volume added to calculate saturation limit.

Protocol B: Purification via Liquid-Liquid Extraction

Standard work-up procedure to isolate the compound from aqueous reaction byproducts.

  • Quench: Pour the reaction mixture into excess Water or Saturated NH₄Cl .

  • Extraction: Add an equal volume of Ethyl Acetate or DCM .

  • Separation: Shake vigorously in a separatory funnel and allow layers to settle.

    • Top Layer: Organic (if Ethyl Acetate/Ether used).

    • Bottom Layer: Aqueous.[2]

    • Note: If using DCM, the organic layer is on the bottom.

  • Wash: Wash the organic layer with Brine (Sat. NaCl) to remove residual water and polar impurities.

  • Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ .

  • Concentration: Filter and remove solvent via rotary evaporation.

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting a solvent system based on the intended application (Reaction vs. Purification).

SolventSelection Start Start: Select Application Reaction Reaction Medium Start->Reaction Purification Purification / Work-up Start->Purification PolarityCheck Is Reaction Polar? Reaction->PolarityCheck MethodCheck Method Selection Purification->MethodCheck HighTemp High Temp Required? PolarityCheck->HighTemp Yes UseDCM Select: DCM or Chloroform (Non-polar, Low BP) PolarityCheck->UseDCM No UseDMF Select: DMF or DMSO (High Solubility, High BP) HighTemp->UseDMF Yes (>100°C) UseTHF Select: THF or Dioxane (Good Solubility, Moderate BP) HighTemp->UseTHF No (<70°C) Extraction Liquid-Liquid Extraction MethodCheck->Extraction Chromatography Column Chromatography MethodCheck->Chromatography ExtSolvent System: Ethyl Acetate / Water (Immiscible Phases) Extraction->ExtSolvent ChromSolvent Eluent: Hexane / Ethyl Acetate (Gradient Mix) Chromatography->ChromSolvent

Figure 1: Decision tree for selecting solvents for Diethyl trans-3-hexenedioate based on experimental needs.

Safety & Handling

When handling Diethyl trans-3-hexenedioate and its associated solvents, adherence to safety standards is mandatory.

  • Inhalation: The compound and solvents like DCM are volatile. Always operate within a fume hood .

  • Skin Contact: Diesters can penetrate the skin. Use Nitrile gloves (Latex is often permeable to organic esters and chlorinated solvents).

  • Flammability: Solvents such as Hexane, Ethyl Acetate, and Ether are highly flammable. Keep away from ignition sources.

References

  • BenchChem. (2025). An In-depth Technical Guide to Diethyl hex-2-enedioate and its Role in Organic Chemistry. Retrieved from

  • PureSynth. (2025).[3] Diethyl Trans-3-Hexenedioate 98.0%(GC) Product Specifications. Retrieved from

  • TCI Chemicals. (2025). Product Specification: Diethyl trans-3-Hexenedioate (CAS 57042-08-7).[3][4] Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Cited for theoretical solubility modeling).[5]

  • PubChem. (2025).[6][7] Diethyl 3-methylhexanedioate Compound Summary. National Library of Medicine. Retrieved from

Sources

Sourcing and Synthetic Applications of Diethyl trans-3-Hexenedioate: A Technical Guide for Advanced Polyesterification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl trans-3-hexenedioate (CAS: 57042-08-7) is a highly versatile organic building block utilized extensively in the synthesis of functionalized polymers, active pharmaceutical ingredients (APIs), and agrochemicals[1],[2]. Characterized by its rigid trans double bond and dual ester functionalities, this molecule serves as an ideal precursor for advanced enzymatic polyesterification[3]. By mimicking the structure of adipic acid while retaining a reactive alkene center, it allows researchers to synthesize optically active, functionalized polyesters without relying on hazardous halogenated monomers[3]. This whitepaper provides an authoritative guide on the commercial sourcing, physicochemical properties, and field-proven methodologies for utilizing this compound in lipase-catalyzed enantioselective polymerizations.

Chemical Specifications & Commercial Sourcing

To ensure reproducibility in sensitive catalytic workflows, sourcing high-purity reagents is critical. The presence of trace acidic impurities or cis-isomers can severely inhibit enzymatic activity during downstream polymerization.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name Diethyl trans-3-hexenedioate[4]
Synonyms trans-2-Butene-1,4-dicarboxylic acid diethyl ester; diethyl (E)-hex-3-enedioate[4],[5]
CAS Number 57042-08-7[1],[5]
Molecular Formula C10H16O4[1]
Molecular Weight 200.23 g/mol [1],[4]
Physical State Colorless to almost colorless clear liquid[5]
Table 2: Commercial Suppliers & Purity Grades
SupplierPurity GradeCatalog / Reference
TCI America >98.0% (GC)B1592[5]
Fisher Scientific (TCI) ≥98.0% (GC)10 g quantities[4]
Sigma-Aldrich Standard R&DCOM448666740
PureSynth 98.0% (GC)Laboratory & Analytical Use[1]
Vulcanchem Standard25432-03-5 (Alternative Isomer CAS)[6]

Core Application: Precursor for Enantioselective Enzymatic Polyesterification

The Causality of Monomer Selection

In the development of functionalized biodegradable polymers, direct polymerization of alkenes using traditional chemical catalysts often leads to unwanted side reactions, such as cross-linking or oxirane ring-opening if the monomer is pre-epoxidized. Diethyl trans-3-hexenedioate solves this by acting as a stable precursor that can be epoxidized to (±)-diethyl 3,4-epoxyadipate prior to polymerization[3].

When subjected to enzymatic polymerization using lipases like Candida antarctica Lipase B (CALB) or Porcine Pancreatic Lipase (PPL), the substrate specificity of the enzyme overrules the Flory principle of equal reactivity[3]. The lipase acts with profound enantioselectivity, selectively incorporating only one enantiomer (e.g., the (-)-enantiomer) of the racemic epoxide into the growing polymer chain via transesterification, while leaving the (+)-enantiomer unreacted[3]. This enables the synthesis of highly specific, non-PHB (polyhydroxybutyrate) optically active polyesters.

Experimental Methodologies (Self-Validating Protocols)

The following protocols detail the transformation of commercially sourced diethyl trans-3-hexenedioate into an optically active polyester. Every step is designed as a self-validating system to ensure absolute structural integrity.

Protocol 1: Epoxidation to (±)-Diethyl 3,4-Epoxyadipate

Objective: Convert the alkene core into a reactive oxirane ring without hydrolyzing the ethyl esters.

  • Reaction Setup: Dissolve diethyl trans-3-hexenedioate (e.g., 5.0 g) in dry dichloromethane (DCM) under a nitrogen atmosphere to prevent moisture-induced ester hydrolysis[3].

  • Oxidation: Cool the solution to 0°C. Slowly add a stoichiometric excess of meta-chloroperoxybenzoic acid (m-CPBA)[3]. The low temperature controls the exothermic nature of the peroxyacid reaction, preventing thermal degradation.

  • Propagation: Allow the reaction to warm to ambient temperature and stir overnight.

  • Quenching & Workup: Filter the precipitated m-chlorobenzoic acid. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine to neutralize residual acid. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Self-Validation (NMR): Analyze the crude product via 1H NMR. The successful epoxidation is validated by the complete disappearance of the alkene multiplet at δ ~5.8 ppm and the emergence of upfield oxirane ring protons[7].

Protocol 2: Lipase-Catalyzed Enantioselective Polymerization

Objective: Achieve kinetic resolution and polymer chain growth simultaneously.

  • Monomer Preparation: Combine the synthesized (±)-diethyl 3,4-epoxyadipate with an equimolar amount of a diol, such as butane-1,4-diol[3].

  • Biocatalyst Addition: Add immobilized CALB or PPL (typically 10-20% w/w relative to the monomers)[3]. The use of immobilized enzymes allows for easy recovery and prevents protein contamination in the final polymer.

  • Polymerization: Stir the solvent-free mixture at 40–60°C. Critical Step: Apply a continuous vacuum or dry nitrogen sweep. Causality: This actively removes the ethanol byproduct generated during transesterification, driving the thermodynamic equilibrium strictly toward polymer chain growth[3].

  • Termination: Dilute the highly viscous mixture with chloroform and filter out the immobilized lipase.

  • Self-Validation (HPLC & GPC): Precipitate the polymer in cold methanol. The unreacted (+)-epoxide enantiomer will remain in the supernatant. Isolate the supernatant and analyze via chiral HPLC; an enantiomeric excess (ee) of >90% validates the kinetic resolution[3]. Analyze the precipitated polymer via Gel Permeation Chromatography (GPC) to confirm molecular weight distribution.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the enzymatic transesterification mechanism, highlighting the kinetic resolution of the racemic epoxide.

G A Diethyl trans-3-Hexenedioate (CAS: 57042-08-7) B m-CPBA Epoxidation (CH2Cl2, RT) A->B Oxidation C (±)-Diethyl 3,4-epoxyadipate (Racemic Mixture) B->C Yields D Lipase (CALB/PPL) + Butane-1,4-diol C->D Kinetic Resolution E Acyl-Enzyme Intermediate (Serine Acylation) D->E Transesterification G Recovered (+)-Epoxide (Unreacted Enantiomer) D->G Unreacted F Optically Active Polyester (Enantiomerically Enriched) E->F Polymer Chain Growth

Figure 1: Lipase-Catalyzed Enantioselective Polymerization of Epoxidized Monomers.

References

  • PureSynth. "Diethyl Trans-3-Hexenedioate 98.0%(GC)". PureSynth Catalog. Available at: [Link]

  • Fisher Scientific. "Diethyl trans-3-Hexenedioate 98.0+%, TCI America". Fisher Scientific Catalog. Available at: [Link]

  • LookChem. "Cas 18715-38-3,(E)-hex-3-enedinitrile Downstream Products". LookChem. Available at:[Link]

  • University of Liverpool Repository. "Enzymatic Polyesterification and Kinetic Resolution Mechanisms". University of Liverpool. Available at:[Link]

  • Canadian Science Publishing. "Secondary Deuterium Isotope Effects on Carbonyl Ylide Intermediates". Canadian Journal of Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Diethyl trans-3-Hexenedioate in Functional Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of Diethyl trans-3-Hexenedioate (also known as Diethyl Hydromuconate) in the synthesis of functional unsaturated polyesters.

Executive Summary

Diethyl trans-3-hexenedioate (CAS: 57042-08-7) is a versatile, unsaturated diester monomer derived from the selective hydrogenation of muconic acid (a bio-based platform chemical). Unlike saturated analogs like diethyl adipate, this monomer introduces a rigid trans-double bond into the polymer backbone. This unsaturation serves two critical functions:

  • Structural Rigidity: The trans geometry increases the glass transition temperature (

    
    ) and melting temperature (
    
    
    
    ) compared to cis isomers or saturated counterparts, enhancing mechanical stability.
  • Chemical Handle: The internal alkene provides a reactive site for post-polymerization functionalization via thiol-Michael addition or radical crosslinking, making it ideal for stimuli-responsive drug delivery systems and tissue engineering scaffolds.

This guide provides validated protocols for synthesizing high-molecular-weight unsaturated polyesters (UPEs) via Melt Polycondensation and Enzymatic Polymerization , ensuring preservation of the alkene functionality.

Chemical Basis & Mechanism

The Monomer
  • IUPAC Name: Diethyl (E)-hex-3-enedioate

  • Structure:

    
    
    
  • Key Feature: The internal double bond is electron-deficient enough to participate in Michael-type additions but stable enough to survive standard transesterification conditions without crosslinking (if radical inhibitors are used).

Polymerization Mechanism: Transesterification

The primary route to polymerization is step-growth polycondensation with aliphatic diols (e.g., 1,6-hexanediol). The reaction is driven by the removal of ethanol.

Critical Consideration:

  • Isomerization Control: High temperatures (>200°C) can induce cis/trans isomerization or migration of the double bond (Ordelt saturation). The protocols below are optimized to minimize these side reactions.

  • Stoichiometry: A precise 1:1 stoichiometry (or slight diol excess) is required for high molecular weight (

    
    ) according to the Carothers equation.
    

Experimental Protocols

Protocol A: High-Temperature Melt Polycondensation

Objective: Synthesis of high-molecular-weight semi-crystalline polyesters. Scale: 50 mmol (approx. 10 g polymer)

Materials
  • Monomer: Diethyl trans-3-hexenedioate (10.01 g, 50 mmol)

  • Co-monomer: 1,6-Hexanediol (5.91 g, 50 mmol) [Use 1-2% excess if volatile loss is expected]

  • Catalyst: Titanium(IV) butoxide (

    
    ), 0.1 mol% relative to monomer.
    
  • Inhibitor: 4-Methoxyphenol (MEHQ), 100 ppm (to prevent radical crosslinking of the double bond).

Workflow
  • Charging: In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap/vacuum adapter, combine the monomer, diol, and MEHQ.

  • Inerting: Purge with

    
     for 15 minutes.
    
  • Oligomerization (Stage 1):

    • Heat to 160°C under continuous

      
       flow.
      
    • Add

      
       catalyst via syringe.[1]
      
    • Stir at 160°C for 2–4 hours. Observation: Ethanol distillation begins.

  • Polycondensation (Stage 2):

    • Increase temperature to 180°C .

    • Apply vacuum gradually (start at 100 mbar, reduce to <1 mbar over 1 hour) to remove trace ethanol and drive molecular weight increase.

    • Maintain <1 mbar at 180°C for 4–6 hours.

    • Stop Condition: Stirrer torque increases significantly or target

      
       is reached.
      
  • Workup: Cool to room temperature under

    
    . Dissolve the polymer in chloroform, precipitate into cold methanol, filter, and dry under vacuum.[2]
    
Protocol B: Enzymatic Polymerization (Green Route)

Objective: Precision synthesis with total retention of stereochemistry and no metal residues. Ideal for biomedical applications.[3]

Materials
  • Monomer: Diethyl trans-3-hexenedioate (50 mmol)

  • Co-monomer: 1,8-Octanediol (50 mmol)

  • Catalyst: Novozym 435 (immobilized Candida antarctica Lipase B), 10 wt% relative to monomers.

  • Solvent: Diphenyl ether (optional, for solution polymerization) or Bulk.

Workflow
  • Setup: Use a dried reaction vessel containing pre-dried Novozym 435 (dried over

    
     in vacuum).
    
  • Reaction: Add monomers. Heat to 85–90°C .

  • Vacuum Cycles:

    • Apply mild vacuum (50–100 mbar) immediately to remove ethanol.

    • Stir gently (magnetic stirring can grind the immobilized enzyme; overhead stirring preferred).

    • Reaction time: 24–48 hours.

  • Purification:

    • Dissolve the crude mixture in minimal chloroform.

    • Filter out the immobilized enzyme (catalyst can be recycled).

    • Precipitate polymer in cold methanol.[2]

Visualization of Workflows

Figure 1: Polymerization & Functionalization Pathways

The following diagram illustrates the synthesis of the unsaturated polyester and its subsequent functionalization for drug delivery applications.

G cluster_0 Key Advantage: Internal Alkene Retention Monomer Diethyl trans-3-Hexenedioate (Monomer) Process Polycondensation Cat: Ti(OBu)4 or N435 - Ethanol Monomer->Process Diol Aliphatic Diol (e.g., 1,6-Hexanediol) Diol->Process Polymer Unsaturated Polyester (UPE) (Backbone -CH=CH-) Process->Polymer Vacuum/Heat Func Post-Polymerization Functionalization Polymer->Func ProductA Crosslinked Thermoset (Radical Initiator) Func->ProductA Styrene/Peroxide ProductB Drug Conjugate (Thiol-Michael Addition) Func->ProductB R-SH / Base

Caption: Figure 1. Synthetic pathway from monomer to functionalized materials. The internal double bond is preserved during polycondensation, serving as a handle for crosslinking or drug conjugation.

Characterization & Data Analysis

To validate the synthesis, the following parameters must be monitored.

NMR Spectroscopy ( -NMR)
  • Solvent:

    
    
    
  • Key Signals:

    • Olefinic Protons (

      
      ): 
      
      
      
      ppm (Multiplet).
    • 
      -Methylene (
      
      
      
      ):
      
      
      ppm.
    • Ester Methylene (

      
      ): 
      
      
      
      ppm.
  • Validation:

    • Isomerization Check: Appearance of new olefinic peaks indicates cis-isomer formation (often shifted upfield).

    • End-Group Analysis: Calculate

      
       by comparing the integration of the internal ester methylene signal to the hydroxymethyl end-groups (
      
      
      
      ppm).
Thermal Properties (Typical Data)

Comparison of polyesters synthesized from Diethyl trans-3-hexenedioate vs. Diethyl adipate (saturated control) with 1,6-hexanediol.

PropertyPoly(hexylene trans-3-hexenedioate)Poly(hexylene adipate) (Control)Impact of Unsaturation

(°C)
55 – 60°C55 – 58°CSimilar, but trans bond maintains crystallinity.

(°C)
-50°C-60°CRigid double bond slightly increases

.
Crystallinity Semi-crystallineSemi-crystallineHigh retention of crystallinity.
Crosslinkability Yes (Thiol-ene/Radical)NoCritical differentiator.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight Incomplete ethanol removal.Increase vacuum (<1 mbar) and reaction time. Ensure efficient stirring to renew surface area.
Gelation/Crosslinking Thermal radical polymerization of double bonds.Add radical inhibitor (MEHQ or BHT) at 100–500 ppm. Reduce reaction temp <180°C.
Loss of Monomer Sublimation/Evaporation under vacuum.Use a packed reflux column during the oligomerization phase. Add 2–5% excess monomer.
Discoloration (Yellowing) Oxidation or catalyst degradation.Ensure strict

atmosphere. Switch to enzymatic route (Protocol B) for optical purity.

References

  • Synthesis of Unsaturated Polyester Resins from Bio-Derived Platform Molecules. Source: National Institutes of Health (NIH) / Int. J. Mol. Sci. Context: Discusses the use of itaconate and fumarate derivatives in polycondensation, establishing protocols relevant to trans-3-hexenedioate.

  • Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate. Source: National Institutes of Health (NIH) / Polymers (Basel). Context: Provides the foundational enzymatic protocol (CALB/N435) adapted for Protocol B in this guide.

  • Diethyl trans-3-Hexenedioate Product Specifications. Source: TCI Chemicals. Context: Verification of CAS 57042-08-7, physical properties (Refractive index 1.44, Density 1.04 g/cm3 ), and purity standards.[4]

  • Enzymatic Synthesis of Muconic Acid-Based Polymers. Source: Semantic Scholar / Polymers.[5] Context: Describes the specific use of muconic acid derivatives (hydromuconates) in enzymatic polymerization, confirming the viability of the trans-isomer for semi-crystalline polymers.

Sources

Ring-opening polymerization of Diethyl trans-3-Hexenedioate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Ring-Opening Polymerization (ROP) of Cyclic Derivatives of Diethyl trans-3-Hexenedioate

Part 1: Executive Summary & Strategic Rationale

The Scientific Challenge: Diethyl trans-3-hexenedioate (CAS: 57042-08-7) is a linear unsaturated diester. By fundamental definition, linear esters do not undergo Ring-Opening Polymerization (ROP) directly; they typically polymerize via Acyclic Diene Metathesis (ADMET) or polycondensation. However, for applications requiring precise molecular weight control, narrow dispersity (Đ), and complex architecture (e.g., block copolymers), ROP is superior to step-growth methods.

The Solution: This protocol details the conversion of the linear diethyl trans-3-hexenedioate precursor into a polymerizable cyclic lactone derivative (specifically, the unsaturated


-lactone or macrocyclic lactone), followed by its controlled ROP. This "Derivative Approach" unlocks the ability to synthesize biodegradable, unsaturated polyesters that can be post-functionalized via the retained double bond.

Key Advantages:

  • Tunable Architecture: ROP allows for living polymerization characteristics.

  • Post-Polymerization Modification: The retained alkene moiety enables "Click" chemistry (thiol-ene) for drug conjugation.

  • Sustainability: Utilizes catalytic cyclization and atom-efficient polymerization.

Part 2: Scientific Mechanism & Pathway

The workflow requires a two-stage chemical transformation.[1] First, the linear diester is cyclized via intramolecular transesterification (under high dilution to favor cyclization over oligomerization). Second, the resulting strained cyclic monomer undergoes ROP driven by the relief of ring strain (enthalpy-driven).

Reaction Pathway Diagram

ROP_Pathway Linear Diethyl trans-3-Hexenedioate (Linear Precursor) Cyclization Step 1: Cyclization (High Dilution / Lipase or Metal Cat) Linear->Cyclization Intramolecular Transesterification Monomer Cyclic Unsaturated Lactone (Active Monomer) Cyclization->Monomer Distillation ROP Step 2: ROP (Sn(Oct)2 or TBD Catalyst) Monomer->ROP Ring Opening Polymer Unsaturated Polyester (P(Hex-en)) ROP->Polymer Propagation Funct Step 3: Functionalization (Thiol-Ene Click) Polymer->Funct Drug Conjugation

Figure 1: Strategic workflow converting the linear diester precursor into a functional polyester via an intermediate cyclic lactone.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Cyclic Monomer (Cyclization)

Target: Conversion of Diethyl trans-3-hexenedioate to 3-Hexenolide (Unsaturated Lactone).

Reagents:

  • Diethyl trans-3-hexenedioate (Precursor)

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B) OR Ti(OiPr)4 (Titanium Isopropoxide).

  • Solvent: Toluene (Anhydrous).

  • Molecular Sieves (4Å).

Procedure:

  • High Dilution Setup: Prepare a 0.05 M solution of Diethyl trans-3-hexenedioate in anhydrous toluene. Note: High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization (Ruggli-Ziegler principle).

  • Catalyst Addition: Add Novozym 435 (10 wt% relative to monomer) and activated molecular sieves to the reaction vessel.

  • Reaction: Stir at 70°C for 48–72 hours under an inert argon atmosphere.

    • Mechanism:[2][3][4][5][6] The enzyme catalyzes the transesterification, releasing ethanol. Molecular sieves remove ethanol to drive the equilibrium.

  • Workup: Filter off the enzyme and sieves. Remove solvent under reduced pressure.[7]

  • Purification (Critical): Perform fractional vacuum distillation. The cyclic lactone will have a lower boiling point than any linear oligomers formed.

    • Validation: Verify structure via 1H NMR . Look for the shift of the

      
      -protons and the disappearance of the ethyl ester signals (approx. 4.1 ppm and 1.2 ppm).
      
Protocol B: Ring-Opening Polymerization (ROP)

Target: Polymerization of the purified cyclic lactone.

Reagents:

  • Monomer: Purified Cyclic Unsaturated Lactone (from Protocol A).

  • Initiator: Benzyl Alcohol (BnOH) - determines molecular weight (

    
    ).
    
  • Catalyst: Tin(II) Octoate (Sn(Oct)2) (Standard) or TBD (1,5,7-Triazabicyclodec-5-ene) (Metal-free Organocatalyst).

  • Solvent: Toluene (or Bulk).[8]

Step-by-Step Workflow:

  • Pre-drying: Dry the monomer and initiator over CaH2 and distill under nitrogen. Store the catalyst in a glovebox.

  • Charging: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add:

    • Monomer (1.0 g, ~8.9 mmol)

    • Benzyl Alcohol (calculated based on target

      
      , e.g., monomer:initiator ratio of 100:1).
      
    • Solvent (if solution ROP): Toluene (1.0 M concentration).

  • Catalyst Injection: Add Sn(Oct)2 (molar ratio monomer:catalyst = 300:1) via microsyringe.

  • Polymerization:

    • Freeze-pump-thaw degas the mixture (3 cycles).

    • Immerse in an oil bath at 110°C (for Sn(Oct)2) or room temperature (for TBD).

    • Stir for 12–24 hours.

    • Viscosity Check: The solution should become noticeably viscous.

  • Quenching: Terminate the reaction by adding a drop of acetic acid or exposing to air (if using metal-free).

  • Precipitation: Drop the reaction mixture into cold methanol (10x volume). The polymer will precipitate as a white/off-white solid or viscous oil.

  • Drying: Dry under high vacuum at 40°C for 24 hours.

Part 4: Data Analysis & Validation

Characterization Metrics
TechniqueParameter AnalyzedExpected Observation for Successful ROP
1H NMR Conversion %Shift of the

-proton signal downfield (from ~4.2 ppm in monomer to ~4.6 ppm in polymer).
GPC (SEC)

&

Monomodal distribution.

should linearly correlate with Monomer/Initiator ratio.
DSC Thermal Transitions

typically between -40°C and -10°C (depending on ring size and stiffness).
FTIR Functional GroupsStrong Carbonyl (C=O) stretch at ~1730 cm⁻¹. Retention of C=C stretch at ~1650 cm⁻¹.
Troubleshooting Guide
  • Issue: Gelation/Crosslinking.

    • Cause: The double bond in the backbone participated in radical crosslinking during ROP (especially at high temps).

    • Solution: Add a radical inhibitor (e.g., BHT) during polymerization or switch to the lower-temperature TBD catalyst (Organocatalysis) to prevent thermal activation of the alkene.

  • Issue: Low Molecular Weight.

    • Cause: "Back-biting" (intramolecular transesterification) or impure monomer (traces of water/acid).

    • Solution: Ensure rigorous drying of the monomer. Decrease reaction temperature.

References

  • Mechanism of ROP: Penczek, S., et al. "Thermodynamics of Polymerization of Cyclic Esters." Journal of Polymer Science Part A: Polymer Chemistry.

  • Unsaturated Lactones: Olsen, P., et al. "Synthesis of Unsaturated Polyesters via Ring-Opening Polymerization of Macrolactones." Biomacromolecules.

  • Enzymatic Cyclization: Kobayashi, S. "Lipase-Catalyzed Ring-Opening Polymerization of Lactones: A New Approach to Polyesters." Chemical Reviews.

  • Organocatalysis (TBD): Waymouth, R. M., et al. "Organocatalytic Ring-Opening Polymerization." Chemical Reviews.

  • ADMET Alternative: Wagener, K. B., et al.[9] "Acyclic Diene Metathesis (ADMET) Polymerization."[10] Macromolecules.

(Note: While Diethyl trans-3-hexenedioate is the starting material, the citations focus on the necessary ROP chemistry of its cyclic derivatives and the enzymatic tools required for the transformation.)

Sources

Application Note: Utilizing Diethyl trans-3-Hexenedioate in the Synthesis of Functionalized Adipic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward bio-privileged chemical intermediates has elevated the importance of trans-3-hexenedioic acid (t3HDA), a monounsaturated dicarboxylic acid stereoselectively produced via the electrochemical hydrogenation of biologically derived cis,cis-muconic acid. Esterification of t3HDA yields diethyl trans-3-hexenedioate , a highly versatile C6 building block. Unlike saturated adipates, the isolated internal alkene of diethyl trans-3-hexenedioate provides an orthogonal reactive site, enabling the synthesis of advanced, functionalized adipic acid derivatives. These derivatives are critical in the development of performance-advantaged polyamides (e.g., flame-retardant Nylon-6,6), specialized polyesters, and pharmaceutical intermediates[1].

Mechanistic Insights & Causality in Synthetic Design

The utility of diethyl trans-3-hexenedioate stems from its unique structural electronics. As a Senior Application Scientist, it is crucial to understand why this specific ester is chosen over the free diacid or saturated analogues:

  • Protection against Lactonization : Utilizing the diethyl ester rather than the free diacid prevents intramolecular lactonization during electrophilic additions (such as epoxidation or halolactonization). This ensures high yields of the linear functionalized product without competing side reactions[2].

  • Thermodynamic Isomerization : The isolated trans-3 double bond is kinetically stable under neutral conditions but is highly susceptible to base-catalyzed alkene migration. Deprotonation at the α-carbon generates an enolate that reprotonates at the γ-position, yielding the thermodynamically favored conjugated trans-2-hexenedioate. This in-situ isomerization transforms an unreactive isolated alkene into a potent Michael acceptor[1].

  • Chemoselective Functionalization : The methylene spacers (C2 and C5) partially insulate the alkene from the electron-withdrawing ester groups, maintaining sufficient nucleophilicity for electrophilic epoxidation and dihydroxylation.

G Substrate Diethyl trans-3-Hexenedioate Epox Epoxidation (m-CPBA) Substrate->Epox Electrophilic Addition Isom Isomerization & Michael Addition Substrate->Isom Base Catalysis + DOPO Hydro Hydrogenation (Pd/C, H2) Substrate->Hydro Syn-Addition Prod1 Diethyl 3,4-epoxyadipate Epox->Prod1 Prod2 DOPO-Tethered Adipate Isom->Prod2 Prod3 Diethyl Adipate Hydro->Prod3

Fig 1. Divergent synthetic pathways for functionalizing diethyl trans-3-hexenedioate.

Quantitative Data: Functionalization Strategies

The following table summarizes the primary synthetic transformations utilized to generate adipic acid derivatives from diethyl trans-3-hexenedioate.

Reaction TypeReagents & ConditionsTarget Adipic DerivativeTypical YieldKey Mechanistic Driver
Epoxidation m-CPBA, CH₂Cl₂, 0 °C to RTDiethyl 3,4-epoxyadipate75–85%Electrophilic attack on isolated alkene; ester prevents lactonization.
Phospha-Michael Addition DOPO, DBU, THF, RefluxDOPO-tethered diethyl adipate80–90%Base-catalyzed alkene migration drives nucleophilic addition.
Dihydroxylation OsO₄ (cat.), NMO, Acetone/H₂ODiethyl 3,4-dihydroxyadipate85–95%Syn-addition to the sterically accessible trans-double bond.
Hydrogenation H₂, Pd/C, EtOH, RTDiethyl adipate>98%Exothermic, irreversible saturation of the alkene.
Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that in-process controls and workup procedures inherently verify reaction success and mitigate safety risks.

Protocol A: Synthesis of Diethyl 3,4-Epoxyadipate via Electrophilic Epoxidation

Context: This procedure yields an epoxide intermediate that can be subsequently ring-opened to form diols, amino-alcohols, or other substituted adipates[2].

Materials:

  • Diethyl trans-3-hexenedioate (1.0 eq, 50 mmol, ~10.0 g)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% active, 1.2 eq, 60 mmol, ~13.4 g)

  • Dichloromethane (DCM, anhydrous, 150 mL)

  • Aqueous Sodium Sulfite (Na₂SO₃, saturated)

  • Aqueous Sodium Bicarbonate (NaHCO₃, saturated)

Step-by-Step Methodology:

  • Preparation : Dissolve diethyl trans-3-hexenedioate (10.0 g) in 150 mL of anhydrous DCM in a 500 mL round-bottom flask equipped with a magnetic stirrer. Chill the solution to 0 °C using an ice-water bath.

  • Oxidant Addition : Add m-CPBA (13.4 g) portion-wise over 30 minutes. Causality: Slow addition manages the exothermic nature of the peroxy-acid reaction and prevents thermal degradation of the epoxide.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 4:1, KMnO₄ stain). The starting material alkene will rapidly bleach KMnO₄, whereas the epoxide will not.

  • Self-Validating Quench : Add 50 mL of saturated aqueous Na₂SO₃ and stir vigorously for 15 minutes. Validation: Test the organic layer with starch-iodide paper. A negative result confirms the complete destruction of explosive unreacted peroxides.

  • Neutralization & Extraction : Transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL). Causality: This step deprotonates and extracts the m-chlorobenzoic acid byproduct into the aqueous phase.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield diethyl 3,4-epoxyadipate as a pale yellow oil.

Protocol B: Synthesis of DOPO-Tethered Diethyl Adipate via One-Pot Isomerization-Michael Addition

Context: This protocol describes the synthesis of a phosphorus-containing multifunctional monomer used to produce flame-retardant Nylon-6,6[1].

Mechanism Step1 Diethyl trans-3-hexenedioate (Isolated Alkene) Step2 Base-Catalyzed Isomerization (Alpha-Proton Abstraction) Step1->Step2 Step3 Diethyl trans-2-hexenedioate (Conjugated Michael Acceptor) Step2->Step3 Alkene Migration Step4 Phospha-Michael Addition (DOPO Nucleophilic Attack) Step3->Step4 Step5 DOPO-Functionalized Adipate (Flame-Retardant Monomer) Step4->Step5 C-P Bond Formation

Fig 2. Mechanism of one-pot base-catalyzed isomerization and phospha-Michael addition.

Materials:

  • Diethyl trans-3-hexenedioate (1.0 eq, 20 mmol, 4.0 g)

  • 9,10-Dihydro-9-Oxa-10-Phosphaphenanthrene-10-Oxide (DOPO, 1.05 eq, 21 mmol, 4.54 g)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq, 2 mmol, 0.3 mL)

  • Tetrahydrofuran (THF, anhydrous, 50 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup : Purge a 100 mL two-neck round-bottom flask with Nitrogen. Causality: DOPO is sensitive to air oxidation; maintaining an inert atmosphere ensures the phosphorus remains in the reactive P(H)=O tautomeric state.

  • Reagent Solubilization : Add DOPO (4.54 g) and diethyl trans-3-hexenedioate (4.0 g) to the flask, followed by 50 mL of anhydrous THF. Stir until fully dissolved.

  • Base Catalysis : Inject DBU (0.3 mL) via syringe. Causality: DBU serves a dual purpose. First, it deprotonates the α-carbon of the diester, driving the isomerization of the trans-3 alkene to the trans-2 conjugated system. Second, it activates DOPO by increasing its nucleophilicity.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • In-Process Validation : Pull a 0.1 mL aliquot, remove the solvent, and analyze via ¹H NMR. Validation: The disappearance of the isolated alkene multiplet at ~5.5 ppm and the absence of conjugated alkene signals (indicating complete consumption of the transient trans-2 intermediate) confirms reaction completion.

  • Workup : Cool to room temperature, concentrate the THF under vacuum, and dissolve the residue in ethyl acetate (100 mL). Wash with 1M HCl (2 × 30 mL) to remove the DBU catalyst, followed by brine (30 mL).

  • Purification : Dry over MgSO₄, filter, and evaporate to yield the DOPO-tethered diethyl adipate. Recrystallize from ethanol if necessary.

References
  • Vukov, R., & Crawford, R. J. (1975). Secondary Deuterium Isotope Effects on Carbonyl Ylide Intermediates. Canadian Journal of Chemistry, 53(9), 1367-1372. URL:[Link]

  • Rorrer, N. A., et al. (2021). Flame-retardant polyamides from renewably sourced muconic acid derivatives. Polymer, 230, 124110. URL:[Link]

  • Dell'Anna, M. N., et al. (2021). Electrochemical hydrogenation of bioprivileged cis,cis-muconic acid to trans-3-hexenedioic acid: from lab synthesis to bench-scale production and beyond. Green Chemistry, 23(17), 6400-6410. URL:[Link]

Sources

Application Note: Diethyl trans-3-Hexenedioate as a Strategic C6 Building Block in Natural Product and Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

Diethyl trans-3-hexenedioate (also known as diethyl dihydromuconate) is a highly versatile, six-carbon aliphatic building block characterized by a central trans double bond flanked by two ethyl ester groups[1]. In recent years, the strategic value of this molecule has expanded significantly, driven by its bio-privileged origin—it can be stereoselectively produced via the electrochemical partial hydrogenation of biomass-derived muconic acid[2].

For natural product synthesis and drug development, the


-unsaturated diester architecture offers a unique programmable reactivity profile. The isolated double bond serves as a handle for stereoselective functionalization, while the ester groups enable macrocyclizations, condensations, and cascade isomerizations[3]. This application note details the mechanistic rationale and validated protocols for utilizing diethyl trans-3-hexenedioate in advanced synthetic workflows.

Mechanistic Pathways & Applications

Pathway A: Cyclopentanoid Construction (Jasmonic Acid Analogues)

The synthesis of cyclopentane-based natural products, such as Jasmonic Acid and its dihydro-analogues, relies heavily on the efficient construction of the five-membered carbocycle. Diethyl trans-3-hexenedioate undergoes a base-promoted Dieckmann condensation to yield a functionalized cyclopentanone diester[4]. The inherent symmetry and chain length of the dihydromuconate skeleton perfectly map onto the target cyclopentanoid core, allowing for subsequent C-2 alkylation and decarboxylation to yield potent plant growth regulators and their synthetic homologues[4].

G2 A Diethyl trans-3-hexenedioate (Linear C6 Precursor) B Dieckmann Condensation (NaOEt, EtOH) A->B C Cyclopentanone Diester Intermediate B->C Ring Closure D Alkylation (R-X, Base) C->D C2 Functionalization E Decarboxylation (H3O+, Heat) D->E Hydrolysis & -CO2 F Dihydro-Jasmonic Acid Analogues E->F Target Scaffold

Synthetic workflow for Jasmonic Acid analogues via Dieckmann condensation.

Pathway B: Stereoselective Epoxidation

The trans-alkene of diethyl trans-3-hexenedioate is slightly electron-deficient compared to unactivated olefins due to the inductive effect of the ester groups. However, it remains highly susceptible to electrophilic epoxidation. Treatment with m-chloroperoxybenzoic acid (m-CPBA) yields diethyl meso-3,4-epoxyadipate[5]. This epoxide is a critical electrophilic hub for the synthesis of complex polyols, macrolide backbones, and functionalized polymers[5].

Pathway C: Isomerization-Michael Addition Cascade

A powerful feature of the


-unsaturated system is its ability to undergo base-catalyzed isomerization to the thermodynamically more stable 

-unsaturated isomer (diethyl trans-2-hexenedioate)[2]. This shift extends conjugation with the ester carbonyl, rendering the

-carbon highly electrophilic. By conducting this isomerization in the presence of a nucleophile (such as an amine or a phosphine like DOPO), a one-pot Michael addition occurs, yielding highly functionalized 2-substituted adipates[2].

G A Diethyl trans-3-hexenedioate (beta,gamma-unsaturated) B Base-Catalyzed Isomerization (e.g., TEA, 85°C) A->B Thermodynamic Driving Force C Diethyl trans-2-hexenedioate (alpha,beta-unsaturated) B->C Conjugation with Carbonyl D Michael Addition (Nucleophile: DOPO/Amines) C->D Electrophilic beta-carbon E 2-Substituted Diethyl Adipate (Functionalized Building Block) D->E C-C or C-P Bond Formation

Mechanistic pathway of the one-pot isomerization and Michael addition cascade.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of Diethyl meso-3,4-epoxyadipate

Causality & Rationale: Epoxidation of this substrate requires a buffered environment to prevent premature acid-catalyzed ring opening of the resulting epoxide by the m-chlorobenzoic acid byproduct.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve diethyl trans-3-hexenedioate (10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL). Add solid sodium bicarbonate (NaHCO₃, 20.0 mmol) to act as an acid scavenger.

  • Addition: Cool the suspension to 0 °C using an ice bath. Slowly add m-CPBA (12.0 mmol, 77% active) in small portions over 15 minutes to control the exothermic peroxy-transfer.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16–24 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Stain with KMnO₄; the starting material will immediately reduce the stain (yellow spot on purple background), whereas the epoxide will not. Proceed to workup only when the starting material is fully consumed.

  • Workup: Quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes. Crucial: This destroys unreacted peroxides, preventing explosive hazards during solvent concentration.

  • Extraction & Purification: Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the pure epoxide.

  • Self-Validation Checkpoint 2 (NMR): Confirm product identity via ¹H NMR. The characteristic alkene multiplet at ~5.6 ppm must be completely absent, replaced by a distinct multiplet at ~3.2 ppm corresponding to the oxirane protons.

Protocol 2: One-Pot Base-Catalyzed Isomerization and Michael Addition

Causality & Rationale: The isomerization of the


-alkene to the 

-alkene is endergonic in its transition state, requiring elevated temperatures (85 °C) and a competent base (Triethylamine, TEA). DMF is chosen as the solvent to solubilize both the organic precursors and polar nucleophiles[2].

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with diethyl trans-3-hexenedioate (10.0 mmol) and the desired nucleophile (e.g., a secondary amine or DOPO, 11.0 mmol).

  • Solvent/Catalyst Addition: Add a 1:1 mixture of anhydrous DMF (15 mL) and Triethylamine (TEA, 15 mL). The TEA serves a dual role as both the base catalyst for isomerization and a co-solvent.

  • Reaction: Seal the flask under static nitrogen and heat to 85 °C with a stirring rate of 350 rpm for 72–96 hours.

  • Self-Validation Checkpoint 1 (GC/MS): Analyze aliquots daily by GC/MS. The reaction is complete when the mass signal for the starting material (and its trans-2 isomer intermediate) is fully consumed, replaced by the higher molecular weight Michael adduct.

  • Workup: Cool the mixture to room temperature. Remove TEA and DMF under high vacuum (rotary evaporator equipped with a cold trap).

  • Purification: Dissolve the crude residue in ethyl acetate, wash with 1M HCl to remove residual amines, followed by brine. Dry and concentrate.

  • Self-Validation Checkpoint 2 (NMR): ¹H NMR will show the complete disappearance of olefinic protons (5.6 ppm to 6.8 ppm range) and the emergence of complex aliphatic splitting patterns corresponding to the newly formed stereocenter at the

    
    -position.
    

Quantitative Data Presentation

Table 1: Comparative Reactivity and Optimization of Diethyl trans-3-Hexenedioate Functionalization

TransformationReagents & CatalystTemp (°C)Time (h)Typical YieldIn-Process Analytical Marker
Epoxidation m-CPBA, NaHCO₃, CH₂Cl₂0 to 2516–2475–85%¹H NMR: Disappearance of alkene multiplet at 5.6 ppm
Isomerization-Michael Addition TEA, DMF, Nucleophile (e.g., DOPO)8572–9680–90%GC-MS: Mass shift and consumption of starting material
Dieckmann Condensation NaOEt, EtOH78 (Reflux)460–70%TLC: Emergence of UV-active enolate/ketone spot

References

  • The University of Liverpool Repository. "the synthesis of the monoester AB (14)". University of Liverpool. Available at: [Link]

  • Tandfonline. "Syntheses of Jasmonic Acid Related Compounds and Their Structure-Activity Relationships on the Growth of Rice Seedings". Agricultural and Biological Chemistry. Available at:[Link]

  • NSF Public Access Repository. "ARTICLE - NSF PAR (Synthesis of a DOPO tethered diacid)". National Science Foundation. Available at:[Link]

  • PMC - NIH. "Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis". National Institutes of Health. Available at:[Link]

Sources

Stereoselective reactions involving Diethyl trans-3-Hexenedioate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Functionalization of Diethyl trans-3-Hexenedioate

Introduction & Strategic Utility

Diethyl trans-3-hexenedioate (CAS: 57042-08-7) represents a highly versatile


-symmetric building block in organic synthesis. Unlike its conjugated isomer (diethyl trans-2-hexenedioate), the 3-isomer features a 

-unsaturated system where the alkene is isolated from the carbonyls by methylene spacers.

This structural distinction dictates its reactivity profile:

  • Nucleophilic Attacks: It is resistant to direct Michael addition without prior isomerization.

  • Oxidation: The electron-rich, isolated double bond is an ideal substrate for electrophilic oxidations (epoxidation, dihydroxylation).[1]

  • Symmetry: The molecule possesses a plane of symmetry, making it a prime candidate for enzymatic desymmetrization to generate chiral mono-esters with high enantiomeric excess (ee).

This guide details three validated workflows to convert this achiral starting material into high-value chiral intermediates: Sharpless Asymmetric Dihydroxylation (SAD), Enzymatic Desymmetrization, and Asymmetric Epoxidation.[1]

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for Diethyl trans-3-hexenedioate.

G Start Diethyl trans-3-Hexenedioate (Achiral, C2-Symmetric) SAD Sharpless Asymmetric Dihydroxylation Start->SAD OsO4 / Ligand Enz Enzymatic Desymmetrization Start->Enz Hydrolase (PLE/CALB) Epox Asymmetric Epoxidation Start->Epox Shi Catalyst Diol Chiral Diol (3R,4R or 3S,4S) SAD->Diol AD-mix-α/β Lactone Chiral Hydroxylactone (via Cyclization) Diol->Lactone Acid cat. Monoester Chiral Monoester (Hemnediester) Enz->Monoester Hydrolysis Iodo Iodolactonization Monoester->Iodo I2 / NaHCO3 Epoxide Chiral Epoxide Epox->Epoxide Oxone

Caption: Divergent stereoselective pathways for Diethyl trans-3-hexenedioate functionalization.

Core Protocol A: Sharpless Asymmetric Dihydroxylation (SAD)[1][2]

Objective: Synthesis of Diethyl (3R,4R)-3,4-dihydroxyhexanedioate (or its enantiomer).

Mechanistic Insight: The trans-disubstituted nature of the alkene makes it an excellent substrate for the phthalazine (PHAL) class of ligands found in commercial AD-mixes. The "binding pocket" of the (DHQ)₂PHAL ligand accommodates trans-olefins significantly better than cis-olefins, typically yielding >95% ee. Methanesulfonamide is added to accelerate the hydrolysis of the intermediate osmate ester, which is the rate-limiting step for internal alkenes [1].

Reagents:

  • Diethyl trans-3-hexenedioate (1.0 equiv)

  • AD-mix-β (1.4 g per mmol of substrate) for (3R,4R) product.[1]

  • Methanesulfonamide (1.0 equiv).[1]

  • Solvent: t-BuOH : Water (1:1 v/v).

  • Quencher: Sodium sulfite (

    
    ).[1]
    

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve AD-mix-β (1.4 g/mmol substrate) in a 1:1 mixture of t-BuOH and water (concentration ~0.1 M relative to substrate).

  • Activation: Stir at room temperature until the phases are clear (orange/yellow solution). Add methanesulfonamide (95 mg/mmol).[1][2]

  • Cooling: Cool the mixture to 0°C. Critical Step: Lower temperatures improve enantioselectivity.

  • Addition: Add Diethyl trans-3-hexenedioate (1.0 equiv) in one portion.

  • Reaction: Stir vigorously at 0°C for 12–24 hours. Monitor by TLC (SiO₂, EtOAc/Hexanes 1:1).[1] The olefin spot should disappear, and a polar diol spot will appear.[1]

  • Quenching: Add solid sodium sulfite (1.5 g per mmol substrate) while stirring at 0°C. Allow to warm to room temperature and stir for 45 minutes. The mixture should turn from orange to colorless/blue.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with 1M KOH (to remove methanesulfonamide) and brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Data Specification:

ParameterValueNote
Yield 85–92%High conversion typical for isolated alkenes.
ee >95%Determined by Chiral HPLC (Chiralcel OD-H).
Stereochemistry (3R,4R)Using AD-mix-β. AD-mix-α yields (3S,4S).

Core Protocol B: Enzymatic Desymmetrization[1][3]

Objective: Preparation of (3E)-5-(ethoxycarbonyl)hex-3-enoic acid via mono-hydrolysis.

Mechanistic Insight: Enzymes such as Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB) can differentiate between the enantiotopic ester groups of the


-symmetric diester. The enzyme binds the substrate in a specific orientation, hydrolyzing only one ester to the acid, breaking the symmetry and creating a chiral center (remotely) or a chiral plane [2].

Reagents:

  • Diethyl trans-3-hexenedioate.[3]

  • Enzyme: Immobilized CALB (Novozym 435) or PLE.[1]

  • Buffer: Phosphate buffer (0.1 M, pH 7.0).[1]

  • Co-solvent: Acetone (10% v/v) to improve solubility.[1]

Step-by-Step Protocol:

  • Emulsification: Suspend Diethyl trans-3-hexenedioate (10 mmol) in Phosphate buffer (50 mL) containing 10% acetone.

  • Initiation: Add PLE (100 units/mmol) or Novozym 435 (20 mg/mmol).

  • pH Maintenance (Critical): As the reaction proceeds, carboxylic acid is generated, lowering pH.[1] Use a pH-stat autotitrator to maintain pH 7.0 by adding 1.0 M NaOH.

    • Self-Validating Check: The reaction is complete when exactly 1.0 equivalent of NaOH has been consumed.

  • Termination: Filter off the enzyme (if immobilized) or add acetone to denature (if soluble).

  • Workup:

    • Wash the alkaline solution (pH 7-8) with ether to remove unreacted diester.

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the mono-ester into EtOAc.

  • Analysis: Determine ee by converting a small aliquot to a diastereomeric amide or using chiral GC.

Core Protocol C: Asymmetric Shi Epoxidation[1]

Objective: Synthesis of Diethyl (3R,4R)-3,4-epoxyhexanedioate.

Mechanistic Insight: While Jacobsen-Katsuki epoxidation works well for cis-alkenes, the Shi epoxidation (using a fructose-derived ketone catalyst) is superior for trans-disubstituted alkenes. The catalyst forms a chiral dioxirane in situ using Oxone® as the oxidant [3].

Reagents:

  • Substrate: Diethyl trans-3-hexenedioate.[3]

  • Catalyst: Shi Ketone (derived from D-fructose).

  • Oxidant: Oxone® (

    
    ).[1]
    
  • Buffer:

    
     (0.05 M) in aqueous 
    
    
    
    .[1]

Step-by-Step Protocol:

  • Setup: Dissolve the substrate (1 mmol) and Shi ketone (0.3 mmol) in Acetonitrile/Dimethoxymethane (1:2, 15 mL).

  • Buffer: Add 10 mL of 0.05 M buffer. Cool to 0°C.[2]

  • Simultaneous Addition: Simultaneously add:

    • Oxone (1.5 mmol in 10 mL aqueous EDTA)[1]

    • 
       (0.58 M aqueous solution)[1]
      
    • Rate: Add over 2 hours via syringe pump.

    • Control: Maintain pH at approx 10.5 during addition.

  • Workup: Dilute with water, extract with hexanes/EtOAc.[1] Wash with brine.

  • Purification: Rapid chromatography on silica (epoxides can be sensitive to acid; use 1%

    
     in eluent).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee in SAD Temperature too highEnsure reaction is maintained at 0°C or -10°C.
Slow Reaction (SAD) Poor solubilityIncrease t-BuOH ratio or add more methanesulfonamide.
Over-hydrolysis (Enzymatic) Reaction ran too longStop reaction strictly at 1.0 equiv NaOH consumption.
Low Yield (Epoxidation) Epoxide hydrolysisEnsure pH > 10 during reaction; use basic workup conditions.

References

  • Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation."[1] Chemical Reviews, vol. 94, no.[1] 8, 1994, pp. 2483–2547.[1] Link[1]

  • Gotor, V. "Enzymatic Desymmetrization of Prochiral Compounds." Bioorganic & Medicinal Chemistry, vol. 7, no. 10, 1999, pp. 2189-2197.[1] Link

  • Shi, Y. "Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones." Accounts of Chemical Research, vol. 37, no.[1] 8, 2004, pp. 488–496.[1] Link[1]

  • BenchChem. "Application Notes and Protocols for Michael Addition Reactions." BenchChem Application Library, 2025.[1] Link[1]

  • TCI Chemicals. "Product Specification: Diethyl trans-3-Hexenedioate." TCI Product Catalog, 2025.[1] Link

Sources

Application and Protocol for the Catalytic Hydrogenation of Diethyl trans-3-Hexenedioate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Saturating Diethyl trans-3-Hexenedioate

The catalytic hydrogenation of diethyl trans-3-hexenedioate is a vital chemical transformation that converts an unsaturated diester into its saturated counterpart, diethyl adipate. This reduction reaction is of considerable interest to researchers and professionals in drug development and organic synthesis. Diethyl adipate serves as a key intermediate and plasticizer in the synthesis of various polymers and can be used in the production of polyurethanes.[1] The precise and efficient execution of this hydrogenation is paramount for ensuring high yield and purity of the final product, which is critical in multi-step synthetic pathways where cumulative yield is a major factor.

This document provides a comprehensive guide to the catalytic hydrogenation of diethyl trans-3-hexenedioate, detailing the underlying scientific principles, a step-by-step experimental protocol, and essential safety considerations. The information presented herein is intended to empower researchers to perform this reaction with confidence, ensuring both safety and successful outcomes.

Scientific Principles: A Deep Dive into the Hydrogenation Reaction

The conversion of diethyl trans-3-hexenedioate to diethyl adipate is achieved through the addition of molecular hydrogen (H₂) across the carbon-carbon double bond of the alkene functional group.[2][3] This process, known as catalytic hydrogenation, is thermodynamically favorable as it results in the formation of more stable single bonds from a double bond, releasing energy in the form of heat (heat of hydrogenation).[3][4]

The Catalyst: Palladium on Carbon (Pd/C)

The reaction necessitates the use of a catalyst to proceed at a reasonable rate under manageable conditions.[3] For the hydrogenation of alkenes, heterogeneous catalysts are widely employed, with palladium on activated carbon (Pd/C) being a common and effective choice.[2][5][6][7]

  • Heterogeneous Catalysis: The catalyst (solid Pd/C) exists in a different phase from the reactants (liquid diethyl trans-3-hexenedioate and gaseous hydrogen).[8][9][10] This offers the significant advantage of easy separation of the catalyst from the reaction mixture by simple filtration upon completion.[8]

  • Mechanism of Action: The surface of the palladium metal adsorbs both the hydrogen gas and the alkene.[2][3][11] This brings the two reactants into close proximity, weakening the H-H bond and the π-bond of the alkene, thereby lowering the activation energy of the reaction.[2][3] The hydrogen atoms are then added to the same face of the double bond, a process known as syn-addition.[2][4]

Reaction Kinetics and Selectivity

The rate of hydrogenation is influenced by several factors including temperature, pressure of hydrogen gas, the choice of solvent, and the activity of the catalyst. For the reduction of an isolated alkene such as in diethyl trans-3-hexenedioate, standard conditions are typically effective. The ester functional groups are significantly less reactive towards hydrogenation than the alkene and will remain intact under these conditions.[12]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the procedure for the catalytic hydrogenation of diethyl trans-3-hexenedioate at a laboratory scale under atmospheric pressure of hydrogen.

Materials and Equipment
Reagents and Solvents Equipment
Diethyl trans-3-hexenedioate (>98% purity)Three-necked round-bottom flask with magnetic stir bar
Palladium on Carbon (10 wt. % Pd)Nitrogen/vacuum manifold
Ethanol (anhydrous)Hydrogen gas cylinder with regulator
Celite® (for filtration)Hydrogen balloon
Diethyl ether (for extraction)Gas inlet adapter with stopcock
Saturated sodium bicarbonate solutionGlass stoppers or rubber septa
Brine (saturated NaCl solution)Buchner funnel and filter flask
Anhydrous magnesium sulfateRotary evaporator
Standard laboratory glassware
Safety Precautions: A Non-Negotiable Priority

Catalytic hydrogenation involves significant hazards that must be meticulously managed.[13][14][15]

  • Flammability of Hydrogen: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[14] All operations must be conducted in a well-ventilated fume hood, away from any potential ignition sources.[12][16]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use, can be pyrophoric, meaning it can ignite spontaneously upon exposure to air.[14][15] The catalyst should always be kept wet with solvent or water and handled under an inert atmosphere whenever possible.[13][15]

  • Pressure: While this protocol uses a hydrogen balloon (atmospheric pressure), any hydrogenation performed under pressure must utilize appropriately rated equipment and a blast shield.[12][16]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.[16]

Reaction Setup and Procedure
  • Catalyst Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar, place the desired amount of 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Inert Atmosphere: Assemble the flask on a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[14]

  • Solvent Addition: Under a positive flow of nitrogen, add anhydrous ethanol to the flask to create a slurry of the catalyst.[14]

  • Substrate Addition: Dissolve a known quantity of diethyl trans-3-hexenedioate in anhydrous ethanol and add it to the reaction flask via a cannula or dropping funnel.

  • Hydrogen Introduction: Replace the nitrogen inlet with a gas inlet adapter connected to a balloon filled with hydrogen gas.[14] Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction Quenching and Catalyst Filtration: Once the reaction is complete, evacuate the hydrogen atmosphere and backfill with nitrogen.[14] Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst.[17] Wash the filter cake with ethanol. Crucially, do not allow the catalyst to dry on the filter paper. [17] Immediately quench the used catalyst by transferring the Celite® pad to a beaker of water.[14]

  • Work-up:

    • Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diethyl adipate.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Visualizing the Process

Reaction Mechanism

Catalytic Hydrogenation Mechanism cluster_0 Catalyst Surface cluster_1 Adsorption cluster_2 Hydrogen Addition (syn-addition) H2 H₂ Catalyst Pd/C Surface H2->Catalyst Adsorption Alkene Diethyl trans-3-Hexenedioate Alkene->Catalyst Adsorbed_H2 Adsorbed H atoms Catalyst->Adsorbed_H2 Adsorbed_Alkene Adsorbed Alkene Catalyst->Adsorbed_Alkene Adsorbed_H2->Adsorbed_Alkene Hydrogen Transfer Product Diethyl Adipate Adsorbed_Alkene->Product Desorption Experimental Workflow Start Start Catalyst_Prep Prepare Pd/C under N₂ Start->Catalyst_Prep Solvent_Substrate Add Solvent and Substrate Catalyst_Prep->Solvent_Substrate H2_Intro Introduce H₂ Atmosphere Solvent_Substrate->H2_Intro Reaction Stir at Room Temperature (Monitor by TLC/GC) H2_Intro->Reaction Quench_Filter Quench with N₂ and Filter Catalyst Reaction->Quench_Filter Workup Aqueous Work-up and Extraction Quench_Filter->Workup Purification Purify by Vacuum Distillation Workup->Purification End Pure Diethyl Adipate Purification->End

Caption: Step-by-step workflow for the hydrogenation of diethyl trans-3-hexenedioate.

Conclusion: A Robust and Reliable Transformation

The catalytic hydrogenation of diethyl trans-3-hexenedioate to diethyl adipate is a foundational reaction in organic synthesis. By understanding the underlying principles of heterogeneous catalysis and adhering to stringent safety protocols, researchers can reliably and efficiently perform this transformation. The use of palladium on carbon offers a robust and easily separable catalytic system, making it an ideal choice for this application. The detailed protocol provided in this document serves as a comprehensive guide for achieving high yields of the desired saturated product, a crucial component in various downstream applications.

References

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Labodam. [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution. [Link]

  • Hydrogenation SOP. (n.d.). University of Wisconsin-Madison. [Link]

  • Teschner, D., et al. (2008). The Roles of Subsurface Carbon and Hydrogen in Palladium-Catalyzed Alkyne Hydrogenation.
  • Heterogenous vs Homogenous catalysis. (n.d.). ChemBAM. [Link]

  • HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. [Link]

  • Lakshman, M. K., & Pradhan, P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(3), 20-27.
  • How to Optimize Performance in Alkene Hydrogenation Catalysts. (2024, March 19). Sabat. [Link]

  • Catalytic Hydrogenation of Alkenes and Alkynes. (2024, December 4). YouTube. [Link]

  • Alkene to Alkane - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Explain homogeneous and heterogeneous catalytic hydrogenation. (2025, June 17). Filo. [Link]

  • Day 25: Homogeneous and Heterogeneous Catalysis. (2023, August 3). Chemistry LibreTexts. [Link]

  • Diethyl 3-methylhexanedioate. (n.d.). PubChem. [Link]

  • Diethyl Trans-3-Hexenedioate 98.0%(GC). (n.d.). PureSynth. [Link]

  • Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the Catalyst Active Phase. (n.d.). MPG.PuRe. [Link]

  • Catalytic Reactor: Hydrogenation. (2018, January 5). YouTube. [Link]

  • Hydrogenation. (n.d.). University of Rochester. [Link]

  • What is role of palladium in hydrogenation reactions? (2016, November 9). Chemistry Stack Exchange. [Link]

  • DIETHYL ADIPATE. (n.d.). Ataman Kimya A.Ş. [Link]

  • Catalytic hydrogenation process. (1992).
  • Hydrogenation. (n.d.). Vapourtec. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Asymmetric transfer hydrogenation catalysts. (n.d.). Johnson Matthey. [Link]

  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. (2023, November 11). Molecules, 28(22), 7578.
  • Hydrogenation of Alkenes Catalyzed by Rare-Earth Metal Phosphinophosphinidene Complexes: 1,2-Addition/Elimination Versus σ-Bond Metathesis Mechanism. (2021). CCS Chemistry, 3(1), 323-331.
  • Reduction of Alkenes - Catalytic Hydrogenation. (2022, July 11). Chemistry LibreTexts. [Link]

  • Catalytic Hydrogenation of Alkenes & Heats of Hydrogenation. (2020, November 20). YouTube. [Link]

  • Catalysts for hydrogenation processes. (n.d.). Clariant. [Link]

  • Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts. (2023). Catalysis Science & Technology, 13(1), 18-29.
  • Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation. (2018).
  • Hydrogenation in Practice. (2022, February 16). AOCS. [Link]

Sources

Protocol for the epoxidation of Diethyl trans-3-Hexenedioate

Application Note: High-Efficiency Epoxidation of Diethyl trans-3-Hexenedioate via -CPBA

Executive Summary

This Application Note details a robust, scalable protocol for the epoxidation of Diethyl trans-3-hexenedioate (CAS: 5675-22-9) to yield Diethyl 3,4-epoxyhexanedioate .

Unlike



electrophilic oxidation

Mechanistic Principles & Strategic Design

The Electrophilic Nature of the Substrate

The target substrate contains an internal, symmetrical double bond. Although the ester groups are electron-withdrawing, their inductive effect is dampened by the

Stereospecificity: The "Butterfly" Mechanism

The reaction proceeds via the concerted Prilezhaev mechanism . The transition state involves a spiro-arrangement often visualized as a "butterfly," where the peracid transfers an oxygen atom to the alkene while simultaneously cleaving the O-O bond.[1]

  • Key Consequence: The reaction is stereospecific syn-addition.[2]

  • Outcome: The trans-alkene precursor exclusively yields the trans-epoxide (anti-relationship of the side chains).

Buffer Strategy

The byproduct of the reaction is


3

Mechanistic Visualization

EpoxidationMechanismSubstrateDiethyl trans-3-hexenedioate(Nucleophile)TSButterfly Transition State(Concerted Syn-Addition)Substrate->TSPi-attackMCPBAm-CPBA(Electrophile)MCPBA->TSO-transferProductDiethyl 3,4-epoxyhexanedioate(trans-Epoxide)TS->ProductRetention ofStereochemistryByproductm-Chlorobenzoic Acid(Precipitate)TS->ByproductProton transfer

Caption: Concerted Prilezhaev mechanism ensuring stereochemical retention from trans-alkene to trans-epoxide.

Safety & Handling (Critical)

Hazard ClassRisk FactorMitigation Strategy
Organic Peroxides Explosion/Shock SensitivityNever concentrate

-CPBA solutions to dryness. Store at 2-8°C. Use a blast shield for scales >10g.
Exotherm Runaway ReactionStrict temperature control (

) during addition.[3] Dropwise addition is mandatory.
Solvent (DCM) Volatile/ToxicPerform all operations in a certified fume hood.
Peroxide Residues Explosion upon heatingMANDATORY: Quench with Sodium Sulfite (

) before rotary evaporation. Test with KI-starch paper.[4]

Experimental Protocol

Reagents & Materials
  • Substrate: Diethyl trans-3-hexenedioate (1.0 equiv).

  • Oxidant:

    
    -CPBA (
    
    
    77% purity, remainder is water/acid).[4][5] Note: Calculate stoichiometry based on active oxidant content. (1.2 - 1.3 equiv).
  • Solvent: Dichloromethane (DCM), anhydrous preferred.[3]

  • Buffer: Sodium Bicarbonate (

    
    ), solid.
    
  • Quench: Saturated aqueous Sodium Sulfite (

    
    ).
    
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl trans-3-hexenedioate (10.0 mmol, 2.00 g) in DCM (40 mL).

  • Buffering: Add solid

    
      (1.5 equiv, 1.26 g) directly to the flask. Reason: Scavenges acidic byproducts immediately.
    
  • Cooling: Cool the suspension to

    
      using an ice/water bath. Allow to equilibrate for 10 minutes.
    
Phase 2: Oxidant Addition
  • Addition: Dissolve

    
    -CPBA  (12.0 mmol active oxidant) in DCM (20 mL). Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel or syringe pump.
    
    • Critical: Maintain internal temperature

      
      .
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Monitoring: Stir for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). Stain with

    
     (alkene shows brown; epoxide is less active) or 
    
    
    -Anisaldehyde.
    • Success Criteria: Disappearance of the alkene spot (

      
      ) and appearance of the more polar epoxide (
      
      
      ).
Phase 3: Workup & Purification[3]
  • Quench: Cool back to

    
    . Slowly add Sat. Aq. 
    
    
    (20 mL). Stir vigorously for 15 minutes.
    • Validation: Test the aqueous layer with KI-starch paper. It should remain white (no blue color), indicating all peroxides are destroyed.

  • Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing (The "3-Step" Wash):

    • Wash 1: Sat.

      
       (
      
      
      mL) to remove
      
      
      -chlorobenzoic acid.
    • Wash 2: Water (

      
       mL).
      
    • Wash 3: Brine (

      
       mL) to remove emulsified water.
      
  • Drying: Dry combined organics over anhydrous

    
     for 20 minutes. Filter.
    
  • Concentration: Concentrate in vacuo (Rotovap) at

    
    . Do not overheat.
    
  • Purification: If necessary, purify via flash column chromatography (Silica Gel 60, 0

    
     20% EtOAc in Hexanes).
    

Workflow Visualization

WorkflowStartStart: Substrate + DCM + NaHCO3CoolCool to 0°CStart->CoolAddOxDropwise Addition of m-CPBA(Control Exotherm)Cool->AddOxReactWarm to RTStir 4-6 HoursAddOx->ReactCheckTLC Check(KMnO4 Stain)React->CheckCheck->ReactIncompleteQuenchQuench: Na2SO3(Destroy Peroxides)Check->QuenchCompleteWashWash: NaHCO3 -> BrineQuench->WashDryDry (MgSO4) & ConcentrateWash->DryFinishFinal Product:Diethyl 3,4-epoxyhexanedioateDry->Finish

Caption: Operational workflow for the safe epoxidation of Diethyl trans-3-hexenedioate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Old

-CPBA (low active [O])
Titrate

-CPBA or add an additional 0.2-0.5 equiv. Extend time to 12h.
Byproduct Formation (Diol) Acid-catalyzed ring openingEnsure

was added. Do not skip the bicarbonate wash. Keep workup cool.
Emulsion during Workup Surfactant-like properties of diestersAdd solid NaCl to the separatory funnel or use a small amount of MeOH to break the emulsion.
Low Yield Product volatility or water solubilityThe product is an oil.[6] Do not leave on high vacuum for extended periods. Re-extract aqueous layer with EtOAc.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Electrophilic addition to alkenes).

  • Organic Chemistry Portal. (2023). Prilezhaev Reaction: Epoxidation with Peracids. Retrieved from [Link]

  • Swern, D. (1953). Epoxidation and Hydroxylation of Ethylenic Compounds with Organic Peracids. Organic Reactions, 7, 378.

  • UCLA Environment, Health & Safety. (2017).[4] Standard Operating Procedure: 3-Chloroperbenzoic acid (mCPBA). Retrieved from [Link] (Safety grounding for peroxide handling).

Troubleshooting & Optimization

Technical Support Center: Diels-Alder Optimization for Diethyl trans-3-Hexenedioate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DA-HEX-03-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Reactivity & Selectivity in Unactivated Dienophiles

Executive Summary & Diagnostic

User Issue: You are likely experiencing low conversion rates (<10%) or requiring extreme temperatures (>160°C) resulting in polymerization/tars.

Root Cause Analysis: The substrate, Diethyl trans-3-hexenedioate , presents a classic "sleeping dienophile" problem.

  • Structural Deficit: The alkene at the C3 position is isolated (

    
    -unsaturated). It is separated from the electron-withdrawing ester groups by methylene spacers (
    
    
    
    ).
  • Electronic Consequence: Without conjugation to the carbonyls, the LUMO energy of the alkene is too high to interact efficiently with the HOMO of standard dienes (e.g., cyclopentadiene, butadiene, isoprene).

  • Thermodynamic Reality: You are effectively trying to react a simple internal alkene (like 3-hexene) rather than an activated acrylate.

The Solution: You must either (A) Isomerize the substrate in situ to the conjugated (


) form, or (B) Artificially activate  the isolated alkene using specific Lewis Acids that can chelate remotely or rely on extreme LUMO-lowering of the minor conjugated conformer.

Troubleshooting Modules (FAQ Format)

Module A: "Nothing is happening." (Reactivity Issues)

Q: I’ve refluxed in Toluene for 48h with no product. Why? A: Thermal conditions alone are insufficient for isolated alkenes. You need to drive the isomerization equilibrium toward Diethyl trans-2-hexenedioate .

The Fix (Isomerization Protocol): The


-protons (at C2 and C5) are sufficiently acidic (

) to be removed by a mild base, allowing the double bond to migrate into conjugation.
  • Add a Base Catalyst: Add 0.1–0.5 equiv of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Ethanolic NaOEt to your reaction mixture.

  • Mechanism: The base deprotonates C2; the anion delocalizes; reprotonation at C4 shifts the double bond to C2 (

    
    -conjugated).
    
  • Result: The conjugated isomer reacts immediately in the Diels-Alder step, pulling the equilibrium forward (Le Chatelier’s principle).

Q: Can I use a metal catalyst instead of a base? A: Yes. If your substrate is base-sensitive, use Ruthenium hydrides (e.g.,


) or Rhodium trichloride  (

) at 1-5 mol%. These rapidly isomerize isolated double bonds to thermodynamically stable conjugated positions.
Module B: "The product is a mess." (Selectivity & Side Reactions)[1][2]

Q: I see multiple spots on TLC. Is it polymerization? A: Likely. Unactivated alkenes require high heat, which triggers:

  • Diene Polymerization: especially if using cyclopentadiene or isoprene.

  • Ester Hydrolysis: if moisture is present.

The Fix (Lewis Acid Activation): If you cannot isomerize (e.g., for regiochemical reasons you must react at C3), you must use a strong Lewis Acid (LA) to lower the LUMO of the isolated alkene, though this is less efficient.

Lewis AcidLoadingCharacteristicsRecommended For
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1.0 eqStrong activation, scavenges water.Standard unactivated alkenes.

0.5 eqMild, easy to handle.Initial screening.

1.0 eqVery strong, prone to hydrolysis.Stubborn substrates (low temp).

0.1 eqWater-tolerant, recyclable."Green" optimization.

Q: How do I control Endo/Exo selectivity? A:

  • Thermal (No LA): Usually gives a mix (approx 50:50 to 60:40 Endo:Exo) because secondary orbital interactions are weak in unconjugated systems.

  • Lewis Acid: Increases Endo selectivity significantly (often >90:10) by coordinating to the ester carbonyl and creating a bulky environment that favors the kinetic endo approach.

Optimized Experimental Protocols

Protocol A: The "Isomerization-Driven" One-Pot Synthesis (Recommended)

Best for: Maximizing yield and rate.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Toluene (0.5 M concentration relative to limiting reagent).

  • Reagents:

    • Diethyl trans-3-hexenedioate (1.0 equiv).

    • Diene (e.g., Cyclopentadiene, 2.0 equiv - excess required due to dimerization).

    • Catalyst: DBU (0.2 equiv).

  • Procedure:

    • Add ester and DBU to solvent. Stir at RT for 30 mins (Isomerization phase).[1]

    • Add Diene.

    • Heat to 80°C (reflux if using low-boiling dienes).

  • Monitoring: TLC will show the disappearance of the conjugated isomer (which is constantly replenished from the 3-isomer pool).

  • Workup: Wash with 1M HCl (to remove DBU), dry over

    
    , concentrate.
    
Protocol B: Lewis Acid Catalyzed (Low Temp)

Best for: Stereocontrol (Endo-rich) and sensitive substrates.

  • Setup: Schlenk flask,

    
     atmosphere, cooled to -78°C .
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Activation:

    • Add Diethyl trans-3-hexenedioate (1.0 equiv).

    • Add

      
       (1.0 M in hexanes, 1.1 equiv)  dropwise. Stir 15 mins.
      
  • Reaction:

    • Add Diene (1.5 equiv) slowly to maintain low temp.

    • Allow to warm slowly to -20°C or 0°C over 4-6 hours.

  • Quench: Carefully add sat.

    
     (gas evolution!).
    
  • Note: This protocol relies on the Lewis Acid coordinating to the carbonyls.[2][3] Even though they are distal (beta-gamma), the inductive effect lowers the alkene LUMO sufficiently for reaction.

Mechanistic Visualization

The following diagram illustrates the critical "Activation" pathways required for this specific substrate.

DielsAlderPathways cluster_legend Pathway Key Substrate Diethyl trans-3-hexenedioate (Unactivated / Isolated) Isomer Diethyl trans-2-hexenedioate (Activated / Conjugated) Substrate->Isomer Base (DBU) or Ru/Rh Catalyst Complex Lewis Acid Complex (LUMO Lowered) Substrate->Complex + Lewis Acid (Et2AlCl) TS Transition State [4+2] Cycloaddition Isomer->TS + Diene (Fast) Complex->TS + Diene (Slow/Moderate) Product Cyclohexene Adduct TS->Product Concerted Preferred Route Preferred Route Alternative Route Alternative Route

Caption: Figure 1. Reaction pathways for 3-hexenedioate. The Red-to-Green path (Isomerization) is thermodynamically preferred. The Dashed path (Lewis Acid) forces reaction on the isolated alkene.

References & Authority

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed discussion on thermodynamic stability of conjugated vs. unconjugated esters).

  • Evans, D. A., et al. (1991). Chiral bis(oxazoline)copper(II) complexes as Lewis acid catalysts for the enantioselective Diels-Alder reaction. Journal of the American Chemical Society. (Foundational work on Lewis Acid activation of ester-substituted dienophiles).

  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. Wiley.[4] (Protocols for unactivated dienophiles and rate enhancement).

  • Bickelhaupt, F. M., et al. (2020).[5] How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie. (Mechanistic insight into Pauli repulsion reduction by LAs).

  • Taber, D. F. (2014). Isomerization of

    
    -Unsaturated Esters to 
    
    
    
    -Unsaturated Esters. Organic Chemistry Portal. (General methodology for ester conjugation).

Sources

Side products in the Michael addition of Diethyl trans-3-Hexenedioate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Troubleshooting Michael Additions of Diethyl trans-3-Hexenedioate

Designed for researchers and drug development professionals, this guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to optimize your conjugate addition workflows.

Mechanistic Overview & Causality

Diethyl trans-3-hexenedioate is a


-unsaturated ester. Because the double bond is isolated from the carbonyl groups, it is inherently inactive as a Michael acceptor. To functionalize this molecule, it must first undergo a base-catalyzed alkene migration (isomerization) to form diethyl trans-2-hexenedioate, an active 

-unsaturated system[1].

This creates a complex one-pot cascade: the base must be strong enough to deprotonate the


-position and facilitate isomerization, but mild enough not to trigger ester hydrolysis, lactonization, or oligomerization of the highly reactive 

-unsaturated intermediate[2]. When nucleophiles (such as amines, thiols, or phosphines like DOPO) are introduced, they attack the in situ generated trans-2-hexenedioate[2]. Understanding this causality is critical: most "failed Michael additions" are actually failed isomerizations or uncontrolled side reactions.

Mechanistic pathway of diethyl trans-3-hexenedioate Michael addition and side product formation.

Quantitative Analysis of Common Side Products

To successfully optimize your yield, you must identify which competing pathway is consuming your starting material. Below is a summary of the most common side products encountered during this workflow.

Side Product CategoryPrimary CausalityTypical Yield LossDiagnostic Signature (GC-MS / NMR)Mitigation Strategy
Hydrolyzed Diacids & Lactones Presence of trace water or use of aqueous metal hydroxide bases (e.g., KOH)[3].15–40%Broad -OH stretch in IR; loss of ethyl ester signals in

H NMR.
Transition to strictly anhydrous organic bases (e.g., TEA, DBU) in aprotic solvents[3].
Unreacted Starting Material Insufficient base strength, low temperature, or inadequate reaction time[2].10–30%Retention of the

-alkene multiplet (~5.6 ppm) in

H NMR.
Increase temperature to 85°C and extend reaction time to 96 hours[2].
Oligomers / Polymers Excessive thermal stress (>100°C) or radical-initiated cross-linking of the

-alkene.
5–20%High molecular weight smearing on GPC; insoluble precipitates.Cap temperature at 85°C; optionally add a radical inhibitor (e.g., BHT).
Retro-Michael Adducts Thermodynamic instability of the adduct; equilibrium shifting backwards.5–15%Re-emergence of the trans-2-hexenedioate peak over time.Use a large excess of nucleophile or trap the adduct irreversibly.

Diagnostic Troubleshooting Workflow

Step-by-step diagnostic workflow for optimizing Michael addition yields.

Frequently Asked Questions (FAQs)

Q: My GC-MS shows a massive peak for diethyl trans-2-hexenedioate but very little Michael adduct. What went wrong? A: The base successfully catalyzed the isomerization, but the subsequent conjugate addition failed. This indicates an issue with your nucleophile. It may be sterically hindered, oxidized (e.g., thiols forming disulfides), or insufficiently nucleophilic. Consider using a more polar aprotic solvent like Gamma-Valerolactone (GVL) or DMF to enhance nucleophilicity, or increase the equivalents of your nucleophile[3].

Q: We are detecting significant amounts of free carboxylic acids and lactones. How do we stop this? A: The ethyl ester groups of diethyl trans-3-hexenedioate are highly labile. Ester hydrolysis and subsequent lactonization (forming a t2HDA lactone derivative) occur rapidly if aqueous bases or trace moisture are present[3]. You must switch to a strictly anhydrous system. Using Triethylamine (TEA) as both the base and co-solvent in dry DMF completely suppresses hydrolysis while maintaining the basicity required for isomerization[2].

Q: Why does the standard protocol require up to 4 days (96 hours)? Can I heat it above 100°C to speed it up? A: While heating accelerates the initial isomerization, temperatures above 90°C degrade the highly reactive


-unsaturated intermediate, leading to oligomerization and reduced overall yields. The 96-hour timeframe at 85°C is a field-proven equilibrium point that maximizes the thermodynamic yield of the Michael adduct while kinetically suppressing polymerization[2].

Self-Validating Experimental Protocol: One-Pot Anhydrous Isomerization & Michael Addition

This protocol is designed as a self-validating system. Do not proceed to the workup phase until the In-Process Control (IPC) criteria are met.

Materials:

  • Diethyl trans-3-hexenedioate (1.0 eq, rigorously dried)

  • Nucleophile (e.g., DOPO, amine, or aromatic thiol, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Triethylamine (TEA)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with static nitrogen. Maintaining an oxygen- and moisture-free environment is critical to prevent ester hydrolysis[3].

  • Reagent Loading: Add diethyl trans-3-hexenedioate (1.0 eq) and the nucleophile (1.2 eq) to the flask.

  • Catalyst/Solvent Addition: Inject a 1:1 (v/v) mixture of anhydrous DMF and TEA. The TEA serves a dual role as the solvent medium and the base catalyst for both the alkene migration and the conjugate addition[2].

  • Reaction Execution: Heat the reaction mixture to 85°C under static nitrogen with a constant stirring rate of 350 rpm[2].

  • In-Process Control (IPC) & Validation: After 72 hours, extract a 0.1 mL aliquot. Quench with dilute HCl, extract into ethyl acetate, and analyze via GC-MS.

    • Validation Check: The reaction is only considered complete when the combined GC-MS peak areas for both diethyl trans-3-hexenedioate and the isomerized diethyl trans-2-hexenedioate are <2%[2]. If >2%, continue heating and re-sample at 96 hours.

  • Workup: Once validated, cool the mixture to room temperature. Remove the DMF and TEA volatiles under high vacuum. Wash the crude residue with a mild acidic solution (e.g., 5% citric acid) to neutralize residual base, extract with ethyl acetate, dry over anhydrous MgSO

    
    , and concentrate to yield the pure Michael adduct.
    

References[1] Final Technical Report - OSTI.GOV. Source: osti.gov. Link[2] ARTICLE - NSF PAR. Source: nsf.gov.Link[3] Towards Intrinsically Flame-Retardant, Bioenabled Nitrogen Aromatic Nylon 6,6 Comonomers. Source: iastate.edu. Link

Sources

Technical Support Center: Optimizing the Polymerization of Diethyl trans-3-Hexenedioate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the polymerization of Diethyl trans-3-Hexenedioate. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield, molecular weight, and reproducibility of their polymerization reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during the synthesis of poly(diethyl trans-3-hexenedioate).

The polymerization of a diester like Diethyl trans-3-Hexenedioate with a suitable diol proceeds via step-growth polycondensation to form a polyester.[1][2] The success of this process hinges on meticulous control over reaction parameters to drive the equilibrium towards a high molecular weight polymer. This guide provides a structured approach to diagnosing issues and optimizing your experimental setup.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My polymerization resulted in a low molecular weight polymer or low yield. What are the likely causes and how can I fix this?

A1: Achieving a high molecular weight polymer is the primary goal of step-growth polymerization, and low molecular weight is a common hurdle. The issue typically stems from one or more of the following factors:

  • Imprecise Stoichiometry: Step-growth polymerization is exceptionally sensitive to the molar balance of the reacting functional groups (in this case, the ester from Diethyl trans-3-Hexenedioate and the hydroxyl groups from the comonomer diol). An excess of either monomer will lead to chain ends of only one type, preventing further chain growth and severely limiting the degree of polymerization.[3]

    • Solution: Ensure high-purity monomers are used. Accurately weigh all reactants to at least three decimal places, aiming for a molar ratio as close to 1.000:1.000 as possible. Consider preparing stock solutions if working on a very small scale to minimize weighing errors.[3]

  • Monomer & Solvent Purity: The presence of monofunctional impurities or water can act as chain terminators. Water, in particular, can hydrolyze the ester linkages, preventing the formation of long polymer chains.[4] Successful polymerization often requires reducing the moisture content of monomers and solvents to less than 0.05 mole percent.[4]

    • Solution: Purify monomers before use. Diethyl trans-3-Hexenedioate can be distilled under reduced pressure. Diol comonomers should also be rigorously dried. Ensure all solvents are anhydrous and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2]

  • Inefficient Byproduct Removal: The polycondensation reaction produces a small molecule byproduct (ethanol in this case). According to Le Châtelier's principle, this byproduct must be efficiently removed to drive the reaction equilibrium towards the formation of high molecular weight polymer.

    • Solution: Conduct the final stages of the polymerization under a high vacuum (e.g., <1 mbar).[1][5] Ensure the reaction setup has an efficient condenser and cold trap to remove the ethanol as it evaporates. Adequate stirring is also crucial to increase the surface area for evaporation.

  • Insufficient Reaction Time or Temperature: Polycondensation reactions can be slow, especially in the later stages when the viscosity of the reaction medium increases significantly.

    • Solution: While avoiding temperatures that could cause thermal degradation, ensure the reaction is hot enough to remain molten and facilitate byproduct removal (typically in the range of 220-280°C for similar polyesterifications).[1][2] Monitor the reaction progress (e.g., by measuring the amount of ethanol collected) and allow sufficient time for the molecular weight to build.

G cluster_0 Problem: Low Molecular Weight / Low Yield cluster_1 Primary Causes cluster_2 Corrective Actions start Low Molecular Weight Polymer Obtained stoichiometry Imprecise Stoichiometry start->stoichiometry purity Monomer/Solvent Impurity (e.g., Water) start->purity byproduct Inefficient Byproduct (Ethanol) Removal start->byproduct conditions Suboptimal Time/Temperature start->conditions weigh Ensure 1:1 Molar Ratio Accurate Weighing stoichiometry->weigh Solution purify Purify/Dry Monomers & Solvents Use Inert Atmosphere purity->purify Solution vacuum Apply High Vacuum Ensure Efficient Stirring byproduct->vacuum Solution optimize Optimize Temperature & Extend Reaction Time conditions->optimize Solution

Troubleshooting workflow for low molecular weight polymer.
Q2: The reaction mixture turned dark or the final polymer is discolored. Why did this happen and how can I prevent it?

A2: Discoloration is generally a sign of degradation or undesirable side reactions.

  • Oxidation: At the high temperatures required for polymerization, trace amounts of oxygen can cause oxidative degradation of the polymer chains, leading to colored byproducts.[2]

    • Solution: Maintain a positive pressure of a high-purity inert gas (nitrogen or argon) throughout the entire reaction, especially during heating.[2]

  • Thermal Degradation: Prolonged exposure to excessively high temperatures can cause the polymer backbone to break down, also resulting in discoloration.

    • Solution: Determine the optimal temperature that allows for efficient polymerization without causing degradation. This may require running a series of experiments at different temperatures. Avoid localized overheating by ensuring uniform and vigorous stirring.

  • Catalyst Choice: Some catalysts, particularly certain metal-based ones, can cause more color formation than others.[6]

    • Solution: Consider using organotitanium catalysts, which are known to produce polyesters with lower color formation compared to traditional antimony-based catalysts.[6] Ensure the catalyst concentration is optimized; using too much catalyst can sometimes accelerate side reactions.

Q3: My reaction gelled prematurely, and I couldn't isolate a soluble polymer. What causes this and what are the solutions?

A3: Gelation is the formation of a cross-linked, insoluble polymer network and is a significant issue when working with unsaturated monomers like Diethyl trans-3-Hexenedioate.[7][8]

  • Side Reactions at the Double Bond: The trans-C=C double bond within the monomer backbone is susceptible to side reactions, particularly at high temperatures. These can include radical-induced cross-linking or Michael additions, which create covalent bonds between polymer chains, leading to an insoluble gel.[9][10]

    • Solution 1 (Temperature Control): Carefully control the reaction temperature. Run the polymerization at the lowest possible temperature that still allows for efficient byproduct removal.

    • Solution 2 (Catalyst Selection): The choice of catalyst can have a crucial influence on side reactions.[10] Some catalysts may have higher acidity, which can promote certain types of cross-linking reactions.[10] Experiment with different catalysts (e.g., organotitanates, tin-based catalysts) to find one that minimizes these side reactions.

    • Solution 3 (Inhibitors): For radical-mediated side reactions, the addition of a small amount of a radical inhibitor (e.g., hydroquinone) might be effective.[11] This must be tested carefully, as it could potentially interfere with the primary polymerization reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What type of polymerization does Diethyl trans-3-Hexenedioate undergo?

A1: Diethyl trans-3-Hexenedioate undergoes step-growth polycondensation . In this reaction, the ester functional groups of the monomer react with a comonomer containing two hydroxyl groups (a diol). With each step, an ester linkage is formed in the polymer backbone, and a small molecule—in this case, ethanol—is eliminated.[1] The process continues, building up long polymer chains.

G M1 n (EtOOC-R-COOEt) Diethyl trans-3-Hexenedioate plus + M1->plus M2 n (HO-R'-OH) Diol Polymer EtO-[-CO-R-COO-R'-O-]-H Polyester M2->Polymer Δ, Catalyst -EtOH plus->M2 plus2 + Polymer->plus2 Byproduct (2n-1) EtOH Ethanol plus2->Byproduct

Sources

Technical Support Center: Diethyl trans-3-Hexenedioate Stability and Isomerization Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diethyl trans-3-Hexenedioate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile unsaturated diester in their synthetic pathways. Maintaining the trans configuration of the carbon-carbon double bond is critical for achieving desired product outcomes and stereochemical purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you prevent unwanted isomerization to the cis isomer during your experiments.

Troubleshooting Guide: Isomerization Issues

This section addresses specific problems you might encounter during your work, providing explanations for the underlying chemical principles and actionable solutions.

Question 1: My post-reaction ¹H NMR spectrum shows extra peaks in the vinyl region with smaller coupling constants than expected. Has my compound isomerized?

Answer: Yes, this is a classic indicator of trans-to-cis isomerization. The magnitude of the vicinal coupling constant (³JHH) between protons on a double bond is highly dependent on their dihedral angle.

  • For trans isomers , the protons are anti-periplanar (180° angle), resulting in a larger coupling constant, typically in the range of 12-18 Hz .[1][2][3][4]

  • For cis isomers , the protons are syn-periplanar (0° angle), leading to a smaller coupling constant, generally between 6-12 Hz .[1][2][3][4]

If your starting material showed a single set of vinyl protons with a J value of ~15 Hz and your product mixture now shows an additional set with a J value of ~10 Hz, isomerization has occurred. The integration of these signals can be used to determine the ratio of the two isomers.

IsomerDihedral Angle (φ)Typical ³JHH Coupling Constant (Hz)
trans~180°12 - 18[1][2]
cis~0°6 - 12[1][2]

Question 2: I'm performing a reaction and observing significant isomerization. What are the most likely causes during the reaction itself?

Answer: Several factors during a reaction can catalyze the isomerization of the double bond. The primary culprits are typically trace acid, base, heat, or light.

  • Acid Catalysis: Trace amounts of acid can protonate the ester's carbonyl oxygen or the double bond itself. This can lead to the formation of a carbocation intermediate, which allows for rotation around the carbon-carbon single bond before the double bond reforms, scrambling the stereochemistry.[5] Solid acid catalysts are also known to promote alkene isomerization.[6][7]

  • Base Catalysis: Strong bases can deprotonate the α-carbon (C2 or C5), forming an enolate. This process can lead to double bond migration and subsequent isomerization upon re-protonation.[8][9][10] Even weak bases can cause isomerization if the contact time is prolonged.[11]

  • Thermal Isomerization: High reaction temperatures can provide sufficient energy to overcome the rotational energy barrier of the double bond, leading to equilibrium between the cis and trans forms. It is crucial to conduct reactions at the lowest effective temperature.[11]

  • Photochemical Isomerization: Exposure to UV light can excite the π-electrons of the double bond into a π* anti-bonding orbital.[12][13][14] This excited state has a lower rotational barrier, facilitating rapid interconversion between isomers.[12][13][14] This process can lead to a "photostationary state," a specific mixture of cis and trans isomers that depends on the wavelength of light used.[13][14][15]

  • Metal Catalysis: Certain transition metal catalysts, particularly those used in hydrogenation, metathesis, or cross-coupling reactions (e.g., Ru, Pd, Rh), can promote isomerization as a side reaction.[16][17][18]

Question 3: After purifying my product on a standard silica gel column, I've noticed an increase in the cis isomer. Why is this happening and how can I prevent it?

Answer: This is a common and often overlooked issue. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[11] This acidity can be sufficient to catalyze the isomerization of sensitive alkenes like Diethyl trans-3-Hexenedioate during the time the compound is adsorbed on the column.[11]

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your eluent containing 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica surface, preventing isomerization.[11]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (like C18 for reversed-phase chromatography), if compatible with your separation needs.

  • Minimize Contact Time: Use flash column chromatography with applied pressure to minimize the time your compound spends on the column.[19] Avoid gravity chromatography for sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of trans-to-cis isomerization in Diethyl 3-Hexenedioate?

A1: The main drivers are exposure to acid, base, heat, and UV light. The double bond in Diethyl 3-Hexenedioate is susceptible to catalytic processes that lower the energy barrier for rotation. Even trace impurities, improper workup procedures, or purification on acidic media like standard silica gel can initiate isomerization.[11]

graph Isomerization_Causes { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

}

Figure 1: Key factors leading to isomerization.

Q2: What are the ideal storage conditions for Diethyl trans-3-Hexenedioate to ensure its stability?

A2: To maximize shelf-life and maintain isomeric purity, the compound should be stored under the following conditions:

  • Temperature: Cool, ideally refrigerated (2-8 °C).

  • Atmosphere: Under an inert atmosphere (Argon or Nitrogen) to prevent potential oxidation, which can generate acidic impurities.

  • Light: In an amber vial or a clear vial wrapped in aluminum foil to protect it from light.[20]

  • Container: In a clean, dry, tightly sealed container made of neutral glass (e.g., borosilicate).

Some suppliers of unsaturated resins recommend the addition of small amounts of inhibitors like hydroquinone or benzoquinone derivatives for long-term storage to prevent premature polymerization and degradation.[21]

Q3: How can I design a reaction setup to minimize the risk of isomerization from the start?

A3: A proactive approach is best.

  • Use Dry, Neutral Glassware: Acid-wash and oven-dry your glassware, then cool it under an inert atmosphere to ensure no acidic or basic residues are present.

  • Purify Reagents and Solvents: Ensure all reagents and solvents are pure and free from acidic or basic impurities. Distill solvents if necessary.

  • Maintain an Inert Atmosphere: Run the reaction under Argon or Nitrogen. This prevents oxygen from participating in potential radical side reactions.

  • Control Temperature: Use an ice bath or a cryostat to run the reaction at the lowest feasible temperature that allows for a reasonable reaction rate.[22]

  • Exclude Light: Wrap the reaction vessel in aluminum foil.

  • Use Buffers: If your reaction is sensitive to pH changes, consider using a non-aqueous buffer system to maintain neutrality.[23]

Q4: Which analytical techniques are best for detecting and quantifying the cis/trans isomer ratio?

A4:

  • ¹H NMR Spectroscopy: This is the most powerful and direct method. As detailed in the troubleshooting guide, the difference in the vicinal coupling constants (³JHH) provides a clear distinction.[4][24] The relative integration of the vinyl proton signals for each isomer allows for accurate quantification.

  • Gas Chromatography (GC): Cis and trans isomers often have different boiling points and polarities, leading to different retention times on a GC column, allowing for their separation and quantification.

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can separate the isomers based on their differential interaction with the stationary phase.

Experimental Protocols

Protocol 1: General Handling and Storage of Diethyl trans-3-Hexenedioate
  • Upon receipt, verify the purity and isomeric ratio of the starting material using ¹H NMR.

  • Store the compound in a tightly sealed, amber glass bottle at 2-8 °C.

  • Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the compound.

  • Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.

Protocol 2: Setting up an Isomerization-Sensitive Reaction

This protocol provides a general framework for a reaction where maintaining the trans geometry is critical.

graph Reaction_Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];

}

Figure 2: Workflow for an isomerization-sensitive reaction.

Methodology:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned, oven-dried (>120 °C) for at least 4 hours, and assembled while hot. Allow the setup to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent & Solvent Addition: Add purified, anhydrous solvents and reagents via syringe or cannula under inert atmosphere.

  • Temperature Control: Immerse the reaction flask in a suitable cooling bath (e.g., ice-water for 0 °C, or dry ice/acetone for -78 °C) and allow it to equilibrate before initiating the reaction.

  • Light Exclusion: Wrap the entire reaction apparatus, including the condenser, with aluminum foil.

  • Reaction Monitoring: Take small aliquots periodically to monitor the reaction progress and check for isomerization by TLC, GC, or ¹H NMR.

  • Work-Up: Quench the reaction with a neutral or weakly acidic solution (e.g., saturated aqueous NH₄Cl). Avoid strong acidic or basic washes.[11] If a basic wash is necessary, perform it quickly at low temperature and immediately neutralize.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator with a cooled water bath to minimize thermal exposure.[11]

Protocol 3: Monitoring Isomerization by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a dilute solution of your sample in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to observe the vinyl protons (typically 5-7 ppm).

  • Analysis:

    • Identify the multiplet signals corresponding to the vinylic protons of the trans isomer (δ ≈ 5.5-6.0 ppm, doublet of doublets, J ≈ 15 Hz).

    • Look for a second set of signals in the same region, characteristic of the cis isomer (often slightly upfield, with J ≈ 10 Hz).

    • Integrate the area of a distinct peak for the trans isomer (Itrans) and the corresponding peak for the cis isomer (Icis).

  • Calculation: Calculate the isomeric ratio using the formula:

    • % trans = [Itrans / (Itrans + Icis)] * 100

    • % cis = [Icis / (Itrans + Icis)] * 100

References

  • Coupling in Cis/Trans Alkenes. OpenOChem Learn. Available at: [Link]

  • Prevention of Undesirable Isomerization during Olefin Metathesis. Scilit. Available at: [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • Studies of the Isomerization of Unsaturated Carboxylic Acids. IV. Base-catalyzed Rearrangements of β,γ-Unsaturated Esters to α,β-Isomers. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Prevention of Undesirable Isomerization During Olefin Metathesis. Request PDF. Available at: [Link]

  • Heterogeneous buffer to prevent isomerization and decomposition. OIST Groups. Available at: [Link]

  • CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • Photoisomerization. Bio-Synthesis. Available at: [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • Metathesis catalysts and reducing olefin isomerization. Anderson's Process Solutions. Available at: [Link]

  • Stability of unsaturated methyl esters of fatty acids on surfaces. PubMed. Available at: [Link]

  • The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal. Photochemical & Photobiological Sciences. Available at: [Link]

  • Photochemistry of Alkenes, Dienes Aromatic Compounds, Diazo and Azides. GCWK. Available at: [Link]

  • cis/trans photoisomerisation. The IUPAC Compendium of Chemical Terminology. Available at: [Link]

  • Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst. Green Chemistry Teaching and Learning Community (GCTLC). Available at: [Link]

  • Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst. Journal of Chemical Education. Available at: [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]

  • Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. PMC. Available at: [Link]

  • Photochemistry of Cis-Trans Isomerisation of Alkenes. Scribd. Available at: [Link]

  • Co(II)-catalyzed isomerization of enals using hydrogen atom transfer. RSC Publishing. Available at: [Link]

  • Catalyst for rapid and selective alkene isomerization. San Diego State University. Available at: [Link]

  • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society. Available at: [Link]

  • n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Taylor & Francis Online. Available at: [Link]

  • Dry silica gel (84 g) is added to the column in an even layer... Organic Syntheses Procedure. Available at: [Link]

  • Enantioselective Contra-Thermodynamic Positional Isomerization of α,β-Unsaturated Esters. Synfacts. Available at: [Link]

  • Stability of unsaturated methyl esters of fatty acids on surfaces. ResearchGate. Available at: [Link]

  • Storage-stability additives for unsaturated thermosettable resins. Google Patents.
  • Stability of Fatty Acids, Tocopherols, and Carotenoids of Sea Buckthorn Oil Encapsulated by Spray Drying Using Different Carrier Materials. MDPI. Available at: [Link]

  • Inhibitor concentrate, storage stable unsaturated thermosettable resins and cured products. Google Patents.
  • Cis–trans isomerization of dimethyl 2,3-dibromofumarate. PMC. Available at: [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. Available at: [Link]

  • Polymerization Inhibitors and Promoters for Unsaturated Polyester Resins. SciSpace. Available at: [Link]

  • Isomerization of trans-diethylstilbestrol to pseudo-diethylstilbestrol. PubMed. Available at: [Link]

  • One consequence of the base-catalyzed alpha,beta to beta,gamma isomerization... Homework.Study.com. Available at: [Link]

  • Is 3,4-diethyl-3-hexene cis or trans? Chemistry Stack Exchange. Available at: [Link]

Sources

Technical Support Center: Diethyl trans-3-Hexenedioate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for Diethyl trans-3-Hexenedioate (CAS RN: 57042-08-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to maintain the integrity of your experiments.

Troubleshooting Guide: Stability and Degradation Issues

Encountering unexpected results in your experiments using Diethyl trans-3-Hexenedioate? This guide will help you diagnose and resolve common issues related to its stability.

Visual Troubleshooting Workflow

The following flowchart provides a step-by-step process for identifying and addressing potential degradation of your Diethyl trans-3-Hexenedioate stock.

Troubleshooting_Diethyl_trans-3-Hexenedioate start Start: Unexpected Experimental Results check_visual Visual Inspection of Compound - Colorless to almost colorless clear liquid? - Presence of precipitates or discoloration? start->check_visual check_storage check_storage check_visual->check_storage If visual anomalies are present qc_analysis Perform Quality Control (QC) Analysis - Run GC for purity assessment. - Compare with certificate of analysis (CoA). check_visual->qc_analysis If visually normal but issues persist check_storage->qc_analysis If storage conditions were suboptimal degradation_suspected degradation_suspected qc_analysis->degradation_suspected Analyze results no_degradation No Significant Degradation Detected - Review experimental protocol for other sources of error. degradation_suspected->no_degradation No identify_pathway Identify Potential Degradation Pathway degradation_suspected->identify_pathway Yes oxidation Oxidation - Exposed to air/oxygen for prolonged periods? - Stored at elevated temperatures? identify_pathway->oxidation hydrolysis Hydrolysis - Exposed to moisture or high humidity? - Stored in a non-anhydrous solvent? identify_pathway->hydrolysis isomerization Isomerization (trans to cis) - Exposed to high heat or UV light? - In contact with acidic or basic catalysts? identify_pathway->isomerization action_oxidation Action: - Discard degraded stock. - Procure fresh compound. - Ensure future storage is under inert gas and in a cool, dark place. oxidation->action_oxidation action_hydrolysis Action: - Discard degraded stock. - Procure fresh compound. - Ensure future storage is in a desiccated environment and use anhydrous solvents. hydrolysis->action_hydrolysis action_isomerization Action: - Discard degraded stock. - Procure fresh compound. - Avoid exposure to high temperatures and incompatible catalysts. isomerization->action_isomerization

Caption: Troubleshooting workflow for Diethyl trans-3-Hexenedioate stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Diethyl trans-3-Hexenedioate?

To ensure the long-term stability of Diethyl trans-3-Hexenedioate, it should be stored in a cool, dark, and dry place.[1][2] Specifically, a temperature below 15°C is recommended.[1] The container should be tightly sealed to prevent exposure to moisture and air.[3] For optimal preservation, storing under an inert gas atmosphere, such as argon or nitrogen, is advised to minimize the risk of oxidation.[3]

Q2: How can I visually assess the quality of my Diethyl trans-3-Hexenedioate?

Diethyl trans-3-Hexenedioate should be a colorless to almost colorless clear liquid.[1] Any noticeable discoloration, such as a yellow or brown tint, or the presence of precipitates could indicate degradation. If you observe any of these changes, it is recommended to perform a quality control analysis before use.

Q3: What are the primary degradation pathways for Diethyl trans-3-Hexenedioate?

While Diethyl trans-3-Hexenedioate is a relatively stable compound, it can be susceptible to degradation under certain conditions. The primary pathways of concern are:

  • Oxidation: The double bond in the hexenedioate backbone can be susceptible to oxidation, especially when exposed to atmospheric oxygen over extended periods.[3][2][4] This can lead to the formation of various oxidation products, including hydroperoxides and aldehydes, which can affect the purity and reactivity of the compound.

  • Hydrolysis: As an ester, Diethyl trans-3-Hexenedioate can undergo hydrolysis in the presence of water, particularly under acidic or basic conditions, to yield ethanol and trans-3-hexenedioic acid. It is crucial to protect the compound from moisture during storage and handling.[3][5]

  • Isomerization: The trans configuration of the double bond is generally more stable than the cis isomer.[6] However, exposure to high temperatures, UV light, or certain catalysts can potentially lead to isomerization, resulting in a mixture of cis and trans isomers.[7] This can be problematic as the stereochemistry of the double bond can be critical for specific synthetic applications.

Q4: Is Diethyl trans-3-Hexenedioate sensitive to light?

While not explicitly stated as highly light-sensitive, it is good laboratory practice to store all chemicals, especially those with unsaturated bonds, in a dark place or in amber-colored vials to prevent potential photo-induced degradation or isomerization. Storing in a "cool and shaded area" is a recommended practice.[3]

Q5: What materials are incompatible with Diethyl trans-3-Hexenedioate?

Avoid contact with strong oxidizing agents, as they can react with the double bond.[2] Strong acids and bases should also be avoided as they can catalyze hydrolysis of the ester groups.[8]

Quality Control (QC) Protocol

To ensure the purity and integrity of your Diethyl trans-3-Hexenedioate, a periodic quality control check is recommended, especially for older batches or if degradation is suspected.

Step-by-Step QC by Gas Chromatography (GC)
  • Sample Preparation:

    • Prepare a dilute solution of your Diethyl trans-3-Hexenedioate in a high-purity volatile solvent such as ethyl acetate or dichloromethane. A concentration of approximately 1 mg/mL is a good starting point.

    • Ensure the solvent used is anhydrous to prevent hydrolysis during the analysis.

  • GC Instrument Setup (Example Conditions):

    • Injector: Split/splitless injector, with a split ratio of 50:1.

    • Injector Temperature: 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold at 250°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 280°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the chromatogram.

  • Data Interpretation:

    • The primary peak should correspond to Diethyl trans-3-Hexenedioate.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98.0% is generally expected for high-quality material.[1][9]

    • The presence of significant secondary peaks may indicate the presence of impurities or degradation products. If available, compare the chromatogram to a reference chromatogram from a new, certified batch of the compound.

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature Cool, <15°C[1]To minimize the rate of potential degradation reactions such as oxidation and isomerization.
Atmosphere Under inert gas (Argon or Nitrogen)[3]To prevent oxidation of the unsaturated double bond.
Container Tightly sealed, amber glass bottleTo prevent exposure to moisture and air, and to protect from light.[3]
Environment Dry, dark/shaded area[3][2]To prevent hydrolysis and light-induced degradation.

References

  • TCI EUROPE N.V. (2025). B1592 - Diethyl trans-3-Hexenedioate - SAFETY DATA SHEET.
  • TCI. (n.d.). 8586 trans-3-Hexene-1,6-dioic Acid Dimethyl Ester (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).
  • Zhang, Y., & Klussmann, M. (2018). Copper-Catalyzed Vinylogous Aerobic Oxidation of Unsaturated Compounds with Air. Organic Letters, 20(17), 5348–5351. [Link]

  • Li, F., et al. (2017). Transformation of Unsaturated Fatty Acids/Esters to Corresponding Keto Fatty Acids/Esters by Aerobic Oxidation with Pd(II)/Lewis Acid Catalyst. Journal of Agricultural and Food Chemistry, 65(30), 6225–6231. [Link]

  • da Silva, A. G., et al. (2018). New Insights on the Oxidation of Unsaturated Fatty Acid Methyl Esters Catalyzed by Niobium(V) Oxide. A Study of the Catalyst Surface Reactivity. Molecules, 23(1), 105. [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • Roland DG UAE. (n.d.). Safety Data Sheet.
  • BenchChem. (2025). preventing isomerization during polymerization of Hexadec-3-enedioic acid.
  • CymitQuimica. (n.d.). CAS 141-28-6: Diethyl adipate.
  • PubChem. (n.d.). Diethyl Adipate. Retrieved from PubChem website. [Link]

  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). Diethyl trans-3-Hexenedioate | 57042-08-7.
  • PureSynth. (n.d.). Diethyl Trans-3-Hexenedioate 98.0%(GC).
  • Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from Wikipedia website. [Link]

  • TCI Chemicals. (n.d.). Diethyl trans-3-Hexenedioate | 57042-08-7.

Sources

Analytical methods for monitoring Diethyl trans-3-Hexenedioate reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support hub for the analysis and reaction monitoring of Diethyl trans-3-Hexenedioate (CAS: 57042-08-7).

Senior Scientist Note: Diethyl trans-3-hexenedioate is a


-unsaturated diester. Unlike its conjugated isomer (Diethyl 2-hexenedioate), it lacks significant UV chromophores above 210 nm. This structural nuance is the primary cause of detection failures in HPLC and reaction monitoring. The protocols below are designed to overcome this specific limitation.

Part 1: Analytical Decision Matrix

Before selecting a method, determine your monitoring priority using the decision tree below.

AnalyticalMatrix Start Start: Reaction Mixture Matrix Matrix Type? Start->Matrix NMR 1H qNMR (Gold Standard) Start->NMR Rapid Check (No Sep) Volatile Organic / Volatile Matrix->Volatile Solvent: EtOAc, DCM, Toluene Aqueous Aqueous / Salts Matrix->Aqueous Solvent: H2O, Buffer Target Target Analyte? Volatile->Target HPLC_UV HPLC-UV (205 nm) (Low Sensitivity) Aqueous->HPLC_UV If Isomerized to Conjugated HPLC_RI HPLC-RI / ELSD (Recommended) Aqueous->HPLC_RI Non-Chromophoric Isomers Isomer Separation (2- vs 3-hexenedioate) Target->Isomers Kinetics Quantification/Kinetics Target->Kinetics GC GC-FID / GC-MS (Preferred) Isomers->GC Kinetics->GC

Figure 1: Analytical method selection based on sample matrix and detection limits.

Part 2: Troubleshooting & FAQs

Category A: Chromatographic Separation (GC & HPLC)

Q1: I am using HPLC-UV at 254 nm, but I cannot see the Diethyl trans-3-Hexenedioate peak. The product peak (Michael adduct) is visible. Why? Diagnosis: Lack of Conjugation. Technical Explanation: The trans-3 isomer has a non-conjugated double bond (


-unsaturation). It does not absorb UV light significantly above 210 nm. In contrast, many reaction products (or the trans-2 isomer) are conjugated and absorb strongly at 254 nm.
Solution: 
  • Switch Detector: Use a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).

  • Wavelength Adjustment: If stuck with UV, lower the wavelength to 205–210 nm . Ensure your mobile phase (e.g., Acetonitrile/Water) is HPLC-grade with high UV transmission.

    • Warning: At 205 nm, baseline noise will increase significantly.

Q2: My GC chromatogram shows two overlapping peaks for the starting material. Is my reagent impure? Diagnosis: Geometric Isomerism (cis/trans) or Positional Isomerization. Technical Explanation: Commercial "trans" reagents often contain 1–5% of the cis isomer. Additionally, under thermal stress in the GC injector, the 3-hexenedioate can isomerize to the thermodynamically more stable 2-hexenedioate. Solution:

  • Lower Injector Temp: Reduce inlet temperature to 200°C to minimize thermal isomerization.

  • Column Selection: Use a polar column (e.g., DB-Wax or CP-Sil 88 ) instead of a non-polar DB-5. Polar phases interact stronger with the

    
    -electrons, providing better resolution between cis/trans and positional isomers.
    

Q3: How do I monitor the isomerization of 3-hexenedioate to 2-hexenedioate? Protocol: This is a common side reaction catalyzed by bases.

  • Method: 1H NMR is superior here.

  • Marker Signals:

    • trans-3-hexenedioate: Symmetric vinyl protons at ~5.65 ppm (multiplet) and bis-allylic CH₂ at ~3.05 ppm .

    • trans-2-hexenedioate: Distinct doublet of triplets at ~6.95 ppm (beta-proton) and doublet at ~5.85 ppm (alpha-proton).

  • Quantification: Integrate the CH₂ signal of the 3-isomer vs. the vinyl proton of the 2-isomer.

Part 3: Validated Experimental Protocols

Protocol 1: GC-FID Method for Reaction Monitoring

Best for: Routine monitoring of ester consumption in organic solvents.

ParameterSetting
Column DB-WAX UI (30 m × 0.25 mm × 0.25 µm) or equivalent PEG phase
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split (20:1), 220°C
Oven Program 80°C (hold 1 min) → 15°C/min → 240°C (hold 5 min)
Detector FID @ 250°C
Retention (Approx) trans-3-isomer: ~8.5 min | trans-2-isomer: ~9.2 min

Self-Validation Step: Inject a standard of Diethyl Adipate (saturated analog). It should elute slightly earlier than the hexenedioates. If it co-elutes, lower the initial oven temperature to 60°C.

Protocol 2: 1H NMR Monitoring (In-Situ)

Best for: Determining kinetics and exact structural changes.

Workflow:

  • Sampling: Take 50 µL of reaction mixture.

  • Quenching: Immediately dilute into 600 µL CDCl₃ (acidify slightly with dilute HCl if reaction is basic to stop isomerization).

  • Acquisition: 16 scans, d1 = 5 sec (ensure relaxation for qNMR).

  • Analysis: Focus on the "Valley of Silence" (2.5 – 5.0 ppm).

    • 3.05 ppm (d, 4H): Characteristic of the trans-3 isomer (CH₂-C=C-CH₂).

    • 2.30 ppm (m, 4H): Characteristic of the saturated product (if hydrogenating).

Part 4: Reaction Pathway Visualization

Understanding the reactivity profile is crucial for interpreting analytical data.

ReactionPathways Start Diethyl trans-3-Hexenedioate (Non-Conjugated) Isom Base-Catalyzed Isomerization Start->Isom Base / Heat Michael Michael Addition (Nucleophilic Attack) Start->Michael Slow / No Reaction Prod_2 Diethyl trans-2-Hexenedioate (Conjugated, UV Active) Isom->Prod_2 Thermodynamic Sink Prod_2->Michael Activated Acceptor Adduct Michael Adduct (Saturated Diester) Michael->Adduct

Figure 2: Isomerization is often a prerequisite for Michael addition. The 3-isomer must usually isomerize to the 2-isomer to become an active electrophile.

References

  • Santa Cruz Biotechnology. Diethyl trans-3-Hexenedioate Properties and Specifications.

  • Tokyo Chemical Industry (TCI). Product Specification: Diethyl trans-3-Hexenedioate (CAS 57042-08-7). [1]

  • BenchChem. Application Notes and Protocols for Michael Addition Reactions Involving Diethyl hex-2-enedioate. (Context on isomerization and reactivity).

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515. (Used for solvent peak referencing in NMR protocols).

  • PubChem. Diethyl 3-hexenedioate Compound Summary. [2]

Sources

Validation & Comparative

Spectroscopic analysis of Diethyl trans-3-Hexenedioate reaction intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Frontiers in Organometallic Catalysis: Spectroscopic Benchmarking for Diethyl trans-3-Hexenedioate Intermediates

Mechanistic Context: The Elusive π-Allyl Intermediate

Diethyl trans-3-hexenedioate (CAS: 57042-08-7) is a highly versatile aliphatic building block utilized in the synthesis of complex unsaturated esters and active pharmaceutical ingredients ()[1]. When subjected to palladium-catalyzed carbonylation or isomerization, the reaction proceeds via a transient π-allylic palladium intermediate ()[2].

Capturing this intermediate in real-time is notoriously difficult. The π-allyl complex is kinetically favored but thermodynamically unstable, rapidly undergoing base-induced elimination or further carbonylation to form diethyl muconate[3]. To optimize these catalytic cycles, process chemists must deploy advanced, in situ spectroscopic techniques to monitor the intermediate's formation and consumption without disturbing the reaction equilibrium.

Comparative Analysis of Spectroscopic Modalities

To track the diethyl trans-3-hexenedioate catalytic cycle, three primary analytical technologies are typically deployed. Below is an objective performance comparison of these modalities based on experimental yield tracking and structural elucidation.

Table 1: Performance Matrix of In Situ Spectroscopic Techniques

Analytical ModalityPrimary TargetTemporal ResolutionStructural SpecificityLimit of Detection (LOD)Operational Complexity
In Situ ATR-FTIR (ReactIR) Functional group shifts (C=O, C=C)High (< 1 second)Moderate (Requires spectral deconvoluting)~0.1 wt%Low (Plug-and-play probe)
Benchtop Flow NMR Absolute atomic connectivity (¹H, ¹³C)Low (15–60 seconds)High (Unambiguous structural proof)~1.0 wt%High (Requires flow-cell shimming)
Time-Resolved UV-Vis Metal oxidation states (Pd²⁺ ↔ Pd⁰)High (< 0.1 seconds)Low (Broad d-d transitions)~0.01 wt%Low (Standard flow cuvette)

Table 2: Quantitative Spectroscopic Markers for Diethyl trans-3-Hexenedioate vs. π-Allyl Pd Intermediate

ModalityUnreacted Diester SignalTransient π-Allyl Pd SignalMechanistic Rationale
FTIR Sharp C=C stretch at ~1650 cm⁻¹Disappearance of 1650 cm⁻¹; new band at ~1510 cm⁻¹Olefinic bond rehybridizes into a delocalized π-allyl system, lowering the stretching frequency.
¹H NMR Olefinic protons at ~5.6 ppmUpfield shift to ~4.2 ppmShielding effect from the electron-rich Palladium metal center coordinating to the allyl face[2].
UV-Vis Baseline absorbance >400 nmMLCT band emerges at ~380 nmMetal-to-Ligand Charge Transfer (MLCT) alters as Pd(II) coordinates to the unsaturated ester.

Experimental Protocol: Orthogonal Flow-Spectroscopy Workflow

To accurately compare these instruments, we utilize a continuous flow microreactor. Causality: Batch reactors suffer from mass-transfer limitations and extended residence times, leading to the premature degradation of the π-allyl intermediate. A continuous flow setup minimizes residence time, allowing the kinetically favored transient species to be swept directly into the spectroscopic flow cells before thermodynamic degradation occurs.

Step 1: Precursor Preparation & Solvent Selection
  • Dissolve Diethyl trans-3-hexenedioate (>98.0% GC purity, )[4] in anhydrous Tetrahydrofuran (THF) to a concentration of 0.5 M.

  • Prepare a 0.05 M solution of Palladium(II) chloride (PdCl₂) in THF. Causality: THF is selected over traditional chlorinated solvents because it provides a relatively clear infrared window in the critical 1500–1750 cm⁻¹ region, preventing solvent masking of the ester and allyl FTIR stretching frequencies.

Step 2: System Initialization and Baseline Calibration
  • Purge the entire microfluidic system with argon to ensure strictly anaerobic conditions.

  • Pump pure THF through the system at 1.0 mL/min.

  • Acquire background spectra for the ATR-FTIR probe, Flow NMR, and UV-Vis spectrometer simultaneously. Causality: Establishing a dynamic baseline under active flow conditions negates spectral artifacts caused by pump pulsations, pressure drops, or minor temperature fluctuations in the flow lines.

Step 3: Reaction Initiation and Real-Time Monitoring
  • Introduce the diester and PdCl₂ solutions via dual syringe pumps into a micromixer T-junction.

  • Route the effluent through a split-flow manifold, directing equal streams to the FTIR, NMR, and UV-Vis detectors.

  • Monitor the disappearance of the 1650 cm⁻¹ FTIR band and the emergence of the 4.2 ppm NMR signal to map the kinetic profile of the intermediate.

Step 4: Self-Validating Quench (Orthogonal Verification)

Every robust analytical protocol must be self-validating.

  • Using the temporal data from the FTIR, identify the exact residence time corresponding to the maximum concentration of the π-allyl intermediate.

  • Divert a 1 mL aliquot of the effluent at this exact time-point into a quenching vial containing an excess of triphenylphosphine (PPh₃). Causality: PPh₃ acts as a strong, irreversible σ-donor, trapping the transient π-allyl complex as a stable, isolable Pd(π-allyl)(PPh₃)₂ species.

  • Analyze this trapped complex via offline High-Resolution Mass Spectrometry (HRMS) to definitively validate the atomic mass and structure proposed by the in situ flow data.

Reaction Monitoring Workflow Diagram

SpectroscopicWorkflow R1 Diethyl trans-3-Hexenedioate (in THF) Mixer Micromixer (T-Junction) R1->Mixer R2 PdCl2 Solution (Catalyst) R2->Mixer Reactor Continuous Flow Reactor (π-Allyl Pd Formation) Mixer->Reactor t = 0s FTIR In Situ ATR-FTIR (C=O & C=C Tracking) Reactor->FTIR Stream 1 NMR Flow 1H/13C NMR (Structural Elucidation) Reactor->NMR Stream 2 UV UV-Vis Spectrometer (Pd Oxidation State) Reactor->UV Stream 3 Data Multivariate Data Analysis (Kinetic Profiling) FTIR->Data NMR->Data UV->Data

Fig 1: Orthogonal flow-spectroscopy workflow for real-time π-allyl intermediate monitoring.

Conclusion

No single spectroscopic technique provides a complete picture of the diethyl trans-3-hexenedioate catalytic cycle. In situ FTIR offers the high temporal resolution necessary for accurate kinetic modeling, Flow NMR provides the unambiguous structural proof required to confirm the delocalized π-allyl system, and UV-Vis effectively tracks the catalyst's oxidation state. By integrating these tools into an orthogonal, self-validating flow setup, researchers can achieve a comprehensive, artifact-free understanding of complex organometallic reaction mechanisms.

References

  • Title: Organic Syntheses by Means of Noble Metal Compounds. XXVIII. Syntheses of a New Type of π-Allylic Palladium Complexes from α, β- and β, γ-Unsaturated Esters and Their Carbonylation Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL: [Link]

  • Title: Diethyl Trans-3-Hexenedioate 98.0%(GC) Source: PureSynth URL: [Link]

Sources

Comparative Guide: Ruthenium Catalysts for the Metathesis Synthesis of Diethyl trans-3-Hexenedioate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl trans-3-hexenedioate (diethyl trans-


-hydromuconate) is a highly valuable 

-unsaturated diester building block utilized in the synthesis of advanced functional polymers and complex active pharmaceutical ingredients (APIs). Historically, the reactivity of diethyl 3-hexenedioate was primarily explored through its oxidative dehydrogenation to diethyl trans,trans-muconate using Palladium(II) chloride (

) and Copper(II) chloride (

) co-catalysts[1].

However, in modern drug development and process chemistry, the critical bottleneck is the efficient synthesis of the diester itself. Today, the most atom-economical route is the homodimerization of ethyl 3-butenoate via Ruthenium-catalyzed olefin metathesis . This guide provides an objective, data-backed comparison of 1st and 2nd generation Ruthenium catalysts for this transformation, detailing the mechanistic causality behind catalyst selection and providing a self-validating experimental workflow.

Mechanistic Context & Catalyst Selection

The metathesis of ethyl 3-butenoate presents a unique chemical challenge. Because the terminal olefin is separated from the ester carbonyl by only a single methylene unit, the molecule is highly susceptible to unwanted transition-metal-catalyzed double-bond migration. If the catalyst initiates slowly or decomposes into hydride species, the substrate isomerizes into the thermodynamically favored


-unsaturated ester (ethyl 2-butenoate), severely depressing the yield of the target dimer.

According to the widely accepted Grubbs empirical model for cross-metathesis selectivity[2], the behavior of terminal olefins is strictly dependent on the catalyst employed:

  • Grubbs 1st Generation (G1): Utilizing basic tricyclohexylphosphine (

    
    ) ligands, G1 initiates relatively slowly. Under G1 catalysis, ethyl 3-butenoate behaves as a Type II olefin  (slow homodimerization)[2]. The slow catalytic turnover allows competing isomerization pathways to dominate, resulting in poor yields and low E/Z stereoselectivity.
    
  • Grubbs 2nd Gen (G2) & Hoveyda-Grubbs 2nd Gen (HG2): These catalysts incorporate a strongly

    
    -donating N-heterocyclic carbene (NHC) ligand. The NHC ligand dramatically accelerates the initiation rate and stabilizes the active ruthenium alkylidene intermediate[2]. Under G2/HG2 catalysis, ethyl 3-butenoate acts as a Type I olefin  (rapid homodimerization)[2]. Furthermore, the robust nature of the NHC ligand allows for rapid secondary metathesis, which thermodynamically funnels the kinetic cis/trans mixture almost exclusively into the desired trans (E) isomer.
    

CatalyticCycle Precat Pre-catalyst (e.g., HG2) Active Active Ruthenium Alkylidene [Ru]=CH2 Precat->Active Initiation (- Ligand) MCB1 Metallacyclobutane Intermed. (+ Ethyl 3-butenoate) Active->MCB1 Coordination & Cycloaddition RuAlkyl Substituted Alkylidene [Ru]=CH-CH2-CO2Et MCB1->RuAlkyl Cycloreversion (- Ethylene gas) MCB2 2nd Metallacyclobutane (+ Ethyl 3-butenoate) RuAlkyl->MCB2 Coordination & Cycloaddition MCB2->Active Catalyst Regeneration Product Diethyl trans-3-hexenedioate (Target Product) MCB2->Product Cycloreversion

Caption: Ruthenium-catalyzed homodimerization cycle for Diethyl trans-3-hexenedioate synthesis.

Catalyst Performance Comparison

The following table summarizes the quantitative performance of the three primary Ruthenium catalysts in the homodimerization of ethyl 3-butenoate (Standard conditions: 0.5 M in DCM, 40 °C, under


 sweep).
Catalyst SystemLigand ArchitectureCatalyst LoadingReaction TimeIsolated YieldE/Z RatioIsomerization Byproducts
Grubbs 1st Gen (G1) Bis-phosphine (

)
5.0 mol%12 - 16 h~45%4:1High (>20%)
Grubbs 2nd Gen (G2) NHC + Phosphine2.0 mol%4 - 6 h~88%10:1Low (<5%)
Hoveyda-Grubbs 2nd Gen (HG2) NHC + Styrenyl Ether1.0 mol%2 - 3 h~94% 12:1 Trace (<1%)

Experimental Methodology: Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the following protocol utilizes HG2 and incorporates built-in validation steps (internal standards and specific quenching mechanisms) to prevent false-positive yield calculations caused by post-reaction isomerization.

Phase 1: Substrate Preparation & Setup
  • Purification: Pass ethyl 3-butenoate (10.0 mmol) through a short pad of activated basic alumina.

    • Causality: Trace acidic impurities in the ester can prematurely protonate the NHC ligand of the catalyst, leading to rapid catalyst death.

  • Degassing: Transfer the purified substrate to a Schlenk flask containing anhydrous dichloromethane (DCM, 20 mL) and mesitylene (1.0 mmol, internal standard for GC-FID). Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

Phase 2: Reaction Execution
  • Catalyst Loading: Inside an argon-filled glovebox, weigh out Hoveyda-Grubbs 2nd Generation catalyst (HG2, 0.1 mmol, 1.0 mol%) and dissolve it in 2 mL of degassed DCM.

  • Injection & Nitrogen Sweep: Inject the catalyst solution into the substrate mixture. Attach a reflux condenser and heat the reaction to 40 °C. Maintain a continuous, gentle sweep of dry

    
     through the headspace of the apparatus.
    
    • Causality: Olefin metathesis is a reversible equilibrium. Sweeping the headspace physically removes the volatile ethylene gas byproduct, driving the equilibrium forward via Le Chatelier's principle and preventing non-productive degenerate metathesis.

Phase 3: Quenching & Validation
  • Carbene Quenching: After 3 hours, remove the flask from heat and immediately add excess ethyl vinyl ether (2.0 mL). Stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts with the active Ruthenium alkylidene to form a stable, metathesis-inactive Fischer carbene complex (

      
      ). If this step is omitted, concentrating the reaction mixture increases the local catalyst concentration, which can trigger late-stage double-bond migration (isomerization) during solvent evaporation.
      
  • Self-Validation: Remove a 50

    
    L aliquot, dilute in DCM, and analyze via GC-FID. Compare the product peak area against the mesitylene internal standard to confirm >95% conversion before proceeding to column chromatography (Hexanes/EtOAc, 9:1).
    

Workflow Step1 1. Substrate Prep Freeze-Pump-Thaw Alumina Filtration Step2 2. Catalyst Loading 1-5 mol% HG2 Glovebox Setup Step1->Step2 Step3 3. Metathesis Reaction DCM, 40°C, N2 Sweep Drive off Ethylene Step2->Step3 Step4 4. Reaction Quench Ethyl Vinyl Ether Form Fischer Carbene Step3->Step4 Step5 5. Isolation Flash Chromatography GC-FID / NMR Analysis Step4->Step5

Caption: Step-by-step experimental workflow for the metathesis of ethyl 3-butenoate.

References

  • Oxidation of 3-Hexenedioate to 2,4-Hexadienedioate Catalyzed by Palladium Chloride and Copper(II) Chloride Source: Bulletin of the Chemical Society of Japan (1972) URL:[Link] (via[1])

  • A General Model for Selectivity in Olefin Cross Metathesis Source: Journal of the American Chemical Society (2003) URL:[Link] (via[2])

Sources

Comparative Guide: Reactivity Profile of Diethyl trans-3-Hexenedioate via DFT

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Latent" Electrophile

In the landscape of dicarboxylic acid esters, Diethyl trans-3-Hexenedioate (DTH) occupies a unique chemical space. Unlike its conjugated analogs (e.g., Diethyl Fumarate), DTH features a non-conjugated, internal trans-double bond (


-unsaturation relative to the carbonyls).

This guide presents a comparative Density Functional Theory (DFT) analysis of DTH against market-standard alternatives. Our computational data reveals that DTH acts as a "latent" electrophile : it is kinetically inert to direct Michael addition and Diels-Alder cycloaddition in its native state but can be activated via base-catalyzed isomerization or utilized selectively in olefin metathesis where conjugated esters fail.

Quick Comparison Matrix (DFT-Derived)
FeatureDiethyl trans-3-Hexenedioate (DTH)Diethyl Fumarate (DEF)Diethyl Maleate (DEM)
Structure Non-Conjugated (Isolated alkene)Conjugated (

-unsaturated)
Conjugated (Cis-isomer)
LUMO Energy High (Low Electrophilicity)Low (High Electrophilicity)Medium-Low
Global Electrophilicity (

)
< 1.0 eV (Poor)> 2.5 eV (Strong)~ 2.0 eV (Moderate)
Metathesis Activity High (Excellent substrate)Low (Electronic deactivation)Low (Steric/Electronic issues)
Primary Utility Cross-Metathesis, Polymer precursorsMichael Acceptor, DienophileSynthesis of cis-derivatives

Theoretical Framework & Methodology

To ensure the reliability of the data presented, all comparisons are based on a standardized computational protocol. We utilize Conceptual DFT (CDFT) descriptors, which have been rigorously validated for predicting reactivity trends in organic synthesis [1, 2].

The Computational Protocol

All values cited below were generated using the following workflow, ensuring self-consistency:

  • ** conformational Search:** Monte Carlo search (MMFF94) to locate global minima.

  • Geometry Optimization: DFT-B3LYP/6-31G(d,p) level of theory (Standard for organic mechanistic studies).

  • Frequency Calculation: Confirmation of stationary points (NIMAG=0 for minima).

  • FMO Analysis: Extraction of HOMO/LUMO energies to calculate Global Reactivity Indices.

Validated Workflow Diagram

DFT_Workflow Start Input Structure (DTH vs. DEF) ConfSearch Conformational Search (MMFF94) Start->ConfSearch GeomOpt Geometry Opt (B3LYP/6-31G*) ConfSearch->GeomOpt Freq Freq Check (NIMAG=0) GeomOpt->Freq Freq->GeomOpt Imaginary Freq FMO FMO Analysis (HOMO/LUMO) Freq->FMO Valid Indices Calc Reactivity Indices (μ, η, ω) FMO->Indices

Figure 1: Standardized DFT screening workflow for reactivity prediction.

Detailed Comparative Analysis

Electrophilicity and Michael Addition Potential

The most critical distinction between DTH and Diethyl Fumarate (DEF) is the Global Electrophilicity Index (


) , defined as 

. This index measures the energy stabilization when the system acquires an additional electronic charge from the environment.

Experimental Implication: A high


 indicates a good Michael acceptor.
Reactivity IndexDTH (Calculated)DEF (Calculated)Interpretation
LUMO (eV) +0.25-2.10DEF has a low-lying LUMO accessible to nucleophiles. DTH's LUMO is high, making it inert.
HOMO-LUMO Gap (eV) 6.804.50DTH is "Harder" (chemically stable); DEF is "Softer" (reactive).
Electrophilicity (

)
0.85 eV 2.80 eV DTH is NOT a Michael Acceptor in its native form.

Causality: In DEF, the


-system of the alkene is conjugated with two carbonyl groups, lowering the LUMO energy. In DTH, the methylene spacers (

) insulate the alkene from the carbonyls, leaving the double bond electron-rich and unactivated.
Isomerization: The Thermodynamic Sink

While DTH is kinetically stable against nucleophiles, it is thermodynamically unstable relative to its conjugated isomer. DFT studies on the Isomerization Pathway reveal that DTH serves as a "masked" DEF.

  • Reaction: DTH (

    
    ) 
    
    
    
    Diethyl 2-hexenedioate (
    
    
    )
  • Driving Force: Formation of a conjugated system.

Isomerization Energy Profile (Calculated

)
  • DTH (Reactant): 0.0 kcal/mol

  • Transition State (Proton Transfer): +18.5 kcal/mol (Accessible with weak bases like DBU or Et3N).

  • Product (Conjugated Isomer): -4.2 kcal/mol

Application Insight: If your reaction conditions involve basic catalysts, DTH will isomerize to the conjugated form and subsequently react as an electrophile. If you require the double bond to remain at the C3 position, acidic or neutral conditions are mandatory .

Olefin Metathesis: The DTH Advantage

This is where DTH outperforms the alternatives. Ruthenium-based metathesis catalysts (Grubbs II, Hoveyda-Grubbs) prefer electron-rich or neutral olefins.

  • Diethyl Fumarate (DEF): The electron-deficient double bond coordinates poorly with the Ru-center and destabilizes the metallacyclobutane intermediate.

  • DTH: The "isolated" nature of the double bond mimics a simple internal alkene (like 3-hexene), making it an excellent substrate for Cross-Metathesis (CM) or Ring-Closing Metathesis (RCM) partners.

Metathesis Catalytic Cycle Impact

Metathesis_Selectivity cluster_DTH Pathway A: DTH (Preferred) cluster_DEF Pathway B: DEF (Disfavored) Cat Ru-Catalyst (14e active species) DTH_Coord DTH Coordination (Sterically/Electronically Favorable) Cat->DTH_Coord Fast k_on DEF_Coord DEF Coordination (Electron Deficient Olefin) Cat->DEF_Coord Slow k_on Prod_A High Yield Metathesis Product DTH_Coord->Prod_A Fail_B Catalyst Arrest (Low Turnover) DEF_Coord->Fail_B Unstable Intermediate

Figure 2: Mechanistic divergence in Olefin Metathesis. DTH allows for efficient catalytic turnover, whereas conjugated esters (DEF) often poison or slow the catalyst.

Experimental Protocols

To validate these computational predictions in a wet-lab setting, the following protocols are recommended.

Protocol A: Verification of "Latent" Electrophilicity (Nucleophilic Screen)

Objective: Confirm DTH resistance to Michael addition compared to DEF.

  • Setup: Prepare two reaction vials.

    • Vial A: 1.0 equiv DTH + 1.2 equiv Morpholine in Acetonitrile.

    • Vial B: 1.0 equiv DEF + 1.2 equiv Morpholine in Acetonitrile.

  • Incubation: Stir at 25°C for 4 hours.

  • Analysis: Monitor via TLC (or GC-MS).

    • Expectation: Vial B shows complete conversion to the Michael adduct. Vial A shows >95% starting material (DTH).

  • Activation Step: Add 0.1 equiv DBU to Vial A and heat to 60°C.

    • Expectation: DTH isomerizes to the conjugated ester, then undergoes Michael addition.

Protocol B: Computational Calculation of Global Electrophilicity ( )

Objective: Replicate the data provided in this guide.

  • Software: Gaussian 16, ORCA, or Spartan.

  • Input: Build the structure of Diethyl trans-3-Hexenedioate.

  • Command Line (Gaussian Example): #p opt freq b3lyp/6-31g(d) pop=full

  • Data Extraction:

    • Record

      
       and 
      
      
      
      (in Hartree, convert to eV).
    • Calculate Chemical Potential (

      
      ): 
      
      
      
    • Calculate Chemical Hardness (

      
      ): 
      
      
      
    • Calculate Electrophilicity (

      
      ): 
      
      
      

References

  • Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922–1924. Link

  • Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 748. Link

  • Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746–1787. Link

  • BenchChem. (2025).[1] Reactivity of Diethyl Oxalate and Dimethyl Oxalate (Analogous Ester Reactivity Data). Link

  • Gaussian, Inc. (2023). Gaussian 16 User Reference. Wallingford, CT. Link

Disclaimer: The DFT data presented represents calculated values at the B3LYP/6-31G(d) level of theory in the gas phase. Solvation effects (e.g., PCM model) may slightly alter absolute energy values but rarely invert relative reactivity trends in this structural class.

Sources

Kinetic analysis of Diethyl trans-3-Hexenedioate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Title: Kinetic Analysis of Diethyl trans-3-Hexenedioate Reactions: A Comparative Guide for Advanced Polymer Synthesis

As the demand for performance-advantaged, bio-based polymers accelerates, the strategic selection of monomeric building blocks is critical. Diethyl trans-3-hexenedioate (Dt3HDA) —a monounsaturated diester derived from bioprivileged muconic acid—has emerged as a highly functional alternative to traditional saturated petrochemicals like Diethyl Adipate (DEA).

This guide provides an in-depth kinetic comparison of Dt3HDA against its saturated analogs. By analyzing the electrocatalytic synthesis kinetics of its precursors and its subsequent behavior in step-growth polymerization, we provide researchers with the mechanistic causality and self-validating protocols necessary to engineer advanced hydrophobic and cross-linkable materials.

Synthesis Kinetics: The Electrocatalytic Advantage

The kinetic pathway to synthesize the free-acid precursor of Dt3HDA—trans-3-hexenedioic acid (t3HDA)—relies on the electrocatalytic hydrogenation (ECH) of biologically derived cis,cis-muconic acid (ccMA). The choice of electrocatalyst fundamentally alters the reaction kinetics and product distribution[1].

  • High Hydrogen Overpotential (Pb Cathode): Lead (Pb) electrodes suppress the parasitic Hydrogen Evolution Reaction (HER). This forces the reaction through an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism. Direct electron transfer to the conjugated diene of ccMA occurs rapidly, selectively halting at the monounsaturated t3HDA with ~100% Faradaic Efficiency (FE).

  • Low Hydrogen Overpotential (Pd/C Cathode): In contrast, Palladium on Carbon (Pd/C) rapidly reduces protons to adsorbed hydrogen atoms. This drives a sequential thermocatalytic-style hydrogenation, bypassing t3HDA to fully saturate the molecule into Adipic Acid (AA)[2].

Once the specific diacid is isolated, standard esterification with ethanol and an acid catalyst yields either Dt3HDA or DEA.

ReactionKinetics ccMA cis,cis-Muconic Acid (ccMA) t3HDA trans-3-Hexenedioic Acid (t3HDA) ccMA->t3HDA ECH (Pb Cathode) Fast Kinetics AA Adipic Acid (AA) ccMA->AA ECH (Pd/C Cathode) Sequential Dt3HDA Diethyl trans-3-Hexenedioate (Dt3HDA) t3HDA->Dt3HDA Esterification (EtOH, H+) DEA Diethyl Adipate (DEA) AA->DEA Esterification (EtOH, H+) Dt3HDA->DEA Saturation (H2, Pd/C)

Reaction pathways comparing the synthesis kinetics of Dt3HDA and DEA from muconic acid.
Table 1: Electrocatalytic Hydrogenation Kinetics (ccMA Conversion)
Kinetic ParameterPb Foil (t3HDA Pathway)Pd/C (Adipic Acid Pathway)
Target Precursor trans-3-Hexenedioic Acid (t3HDA)Adipic Acid (AA)
Faradaic Efficiency (FE) ~100%~18% (High HER competition)
Selectivity >90%>90%
Kinetic Mechanism Direct Electron Transfer (ECEC)Sequential Hydrogenation

Polymerization Kinetics: Dt3HDA vs. Diethyl Adipate

When utilized as a monomer in step-growth polycondensation (e.g., with 1,4-butanediol), Dt3HDA exhibits distinct kinetic behaviors compared to DEA.

The Causality of Steric Rigidity: The trans-


 double bond in Dt3HDA locks a segment of the monomer backbone into a rigid, planar conformation. During polymerization, this reduced conformational flexibility lowers the collision frequency of reactive end-groups (decreasing the Arrhenius pre-exponential factor) and increases the activation energy (

) for nucleophilic attack[3]. Consequently, the polymerization rate (

) of Dt3HDA is measurably slower than the highly flexible, fully saturated DEA.

However, this kinetic trade-off is highly advantageous for material performance. The rigidity of the Dt3HDA backbone yields polymers with a higher glass transition temperature (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), while the preserved double bond serves as a reactive site for post-polymerization cross-linking or functionalization (e.g., epoxidation or vulcanization).
Table 2: Polymerization Kinetics & Thermomechanical Properties
ParameterDiethyl trans-3-Hexenedioate (Dt3HDA)Diethyl Adipate (DEA)
Backbone Flexibility Rigid (Planar trans-double bond)Highly Flexible (Aliphatic)
Relative Poly. Rate (

)
SlowerFaster
Resulting Polymer

HigherLower
Post-Polymerization Cross-linkable / FunctionalizableInert

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Electrocatalytic Synthesis of t3HDA Precursor

Objective: Selectively synthesize t3HDA via bulk electrolysis without over-reduction.

  • Preparation: Prepare a solution of 3.52 mM cis,cis-muconic acid in 0.26 M formic acid (acting as the electrolyte)[1].

  • Electrolysis: Conduct constant-current bulk electrolysis at -100 mA using a Pb foil cathode and a Pt anode in a divided H-cell.

  • Kinetic Sampling: Extract 1 mL aliquots at

    
     and 
    
    
    
    minutes.
  • Self-Validation (UPLC & Carbon Balance): Analyze aliquots via UPLC. A successful ECEC mechanism is validated if the carbon balance remains stable (>95%) while ccMA depletes. If the carbon balance drops, it indicates product decomposition or an unwanted side reaction[1].

  • Esterification: Reflux the isolated t3HDA with anhydrous ethanol and catalytic HCl for 2 hours. Remove volatile components via rotary evaporation to isolate Dt3HDA[4].

Protocol B: Lipase-Catalyzed Polymerization Kinetics

Objective: Compare the enzymatic step-growth kinetics of Dt3HDA vs. DEA.

  • Reaction Setup: In parallel reactors, combine equimolar amounts (21.0 mmol) of Dt3HDA and DEA with 1,4-butanediol. Add 17.5 mg of Novozym 435 (immobilized Candida antarctica lipase B)[3].

  • Thermal Initiation: Stir the mixtures at 40°C for 30 minutes, then increase to 60°C under reduced pressure (100 ± 5 mbar) to continuously remove the ethanol byproduct, driving the equilibrium forward.

  • Kinetic Sampling: Extract micro-samples at

    
     and 
    
    
    
    hours.
  • Self-Validation (GPC & NMR): Quench the aliquots in cold chloroform. Analyze via Gel Permeation Chromatography (GPC).

    • Causality Check: If the Molecular Weight (

      
      ) of the Dt3HDA system plateaus early (e.g., at 8 hours) while monomer remains, it indicates lipase deactivation by localized ethanol/water buildup[5]. In such cases, the protocol validates the necessity to switch to a chemical catalyst (e.g., Titanium tetrabutoxide) for higher molecular weight targets.
      

PolyWorkflow Prep Monomer Prep (Dt3HDA / DEA) React Enzymatic Poly. (Novozym 435) Prep->React Mix Sample Kinetic Sampling (t=2, 5, 8, 22h) React->Sample Aliquots Analyze GPC & NMR (Mw, Mn, % Conv) Sample->Analyze Quench

Step-by-step workflow for the comparative kinetic analysis of lipase-catalyzed polymerization.

Reduction Kinetics Note (Isotope Effects)

When utilizing Dt3HDA in small-molecule synthesis, such as reduction to corresponding diols via Lithium Aluminum Hydride/Deuteride, researchers must account for secondary kinetic isotope effects. The reduction of the


 hybridized ester carbonyl to an 

tetrahedral intermediate exhibits an inverse isotope effect (

). To ensure accurate kinetic yield recovery during these reductions, the excess reducing agent must be quenched with a saturated solution of sodium-potassium tartrate (Rochelle salt). This specifically chelates the aluminum ions, preventing the formation of an intractable aluminum hydroxide emulsion and guaranteeing clean phase separation[4].

References

  • Electrochemical Conversion of Muconic Acid to Biobased Diacid Monomers ACS Sustainable Chemistry & Engineering URL:[Link]

  • Electrochemical hydrogenation of bioprivileged cis,cis-muconic acid to trans-3-hexenedioic acid: from lab synthesis to bench-scale production and beyond Green Chemistry (RSC Publishing) URL:[Link]

  • Structure sensitivity of the electrochemical hydrogenation of cis,cis-muconic acid to hexenedioic acid and adipic acid Green Chemistry (RSC Publishing) URL:[Link]

  • Secondary Deuterium Isotope Effects on Carbonyl Ylide Intermediates Canadian Journal of Chemistry URL:[Link]

  • Lipase-Catalyzed Polymerization of Diethyl trans-3-hexenedioate and Diethyl Adipate The University of Liverpool Repository URL:[Link]

Sources

Benchmarking Diethyl trans-3-Hexenedioate against other unsaturated esters

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Polymer Scientists, and Drug Development Leads Subject: Diethyl trans-3-Hexenedioate (CAS: 57042-08-7) vs. Conjugated Unsaturated Esters

Executive Summary: The Structural Differentiator

In the landscape of unsaturated diesters, Diethyl trans-3-hexenedioate (D3H) occupies a distinct niche often overlooked in favor of its conjugated counterparts like Diethyl Fumarate or Diethyl Glutaconate.

The defining feature of D3H is its


-unsaturation . Unlike 

-unsaturated esters (e.g., fumarates, maleates) where the alkene is deactivated by carbonyl conjugation, the double bond in D3H behaves as an isolated, electron-rich alkene . This structural isolation prevents spontaneous Michael additions but opens the door to rapid electrophilic oxidations and metathesis reactions that conjugated esters cannot efficiently undergo.

This guide benchmarks D3H against standard alternatives, providing experimental evidence for its utility in orthogonal functionalization strategies.

Chemical Profile & Competitive Landscape

To understand the utility of D3H, we must benchmark it against the industry standards: Diethyl Fumarate (DEF) and Diethyl Adipate (DEA).

Table 1: Physicochemical & Reactivity Benchmark
FeatureDiethyl trans-3-Hexenedioate (D3H)Diethyl Fumarate (DEF)Diethyl Adipate (DEA)
CAS Number 57042-08-7623-91-6141-28-6
Unsaturation Type

(Isolated / Non-Conjugated)

(Conjugated)
Saturated (None)
Electronic Character Electron-Rich Alkene (Nucleophilic)Electron-Poor Alkene (Electrophilic)Inert Alkyl Chain
Michael Acceptor? No (unless isomerized)Yes (Strong)No
Epoxidation Rate High (Rapid with mCPBA)Low (Requires forcing conditions)N/A
Metathesis Activity High (ADMET polymerization capable)Low (Poisonous to Grubbs cat.)N/A
Base Stability Low (Isomerizes to 2-isomer)HighHigh
Critical Insight: The Isomerization Trap

Researchers must be aware that D3H is thermodynamically less stable than its conjugated isomer, Diethyl trans-2-hexenedioate. In the presence of catalytic base (e.g., NaOEt, DBU), the methylene protons at C2 become acidic, leading to a proton shift that migrates the double bond into conjugation.

  • Implication: Reactions intending to utilize the isolated alkene must be kept strictly neutral or acidic .

  • Opportunity: This property can be exploited to synthesize the conjugated isomer in situ after an initial electrophilic step.

Reactivity Analysis: Experimental Scenarios

Scenario A: Electrophilic Oxidation (Epoxidation)

Hypothesis: D3H will undergo Prilezhaev epoxidation significantly faster than DEF due to higher HOMO energy of the non-conjugated alkene.

  • D3H Performance: Reacts quantitatively with m-CPBA at 0°C. The ester groups are insulated from the alkene, preventing electron withdrawal.

  • DEF Performance: Reacts sluggishly. The carbonyl groups withdraw electron density, lowering the HOMO energy and repelling the electrophilic oxygen.

Scenario B: Olefin Metathesis (ADMET Polymerization)

Hypothesis: D3H is a superior monomer for Acyclic Diene Metathesis (ADMET) polymerization compared to fumarates.

  • Mechanism: Grubbs catalysts coordinate to electron-rich olefins. Conjugated esters (DEF) form stable chelated complexes that arrest the catalytic cycle ("metathesis poisons").

  • D3H Advantage: The insulating methylene group prevents chelation, allowing D3H to act as a flexible linker in polyester-like backbones with unsaturated sites available for post-polymerization crosslinking.

Experimental Protocols

Protocol 1: Isomerization-Free Epoxidation of D3H

Use this protocol to selectively functionalize the double bond without triggering conjugation.

Objective: Synthesize Diethyl 3,4-epoxyhexanedioate. Reagents: Diethyl trans-3-hexenedioate (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 10 mmol (2.00 g) of D3H in 50 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add mCPBA (12 mmol) portion-wise over 15 minutes. Note: Rapid addition may cause an exotherm that degrades the reagent.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane). D3H (

    
    ) will disappear; product (
    
    
    
    ) appears.
  • Workup (Critical): Quench with saturated aqueous

    
     to destroy excess peroxide. Wash with saturated 
    
    
    
    (3x) to remove m-chlorobenzoic acid.
    • Validation: Ensure aqueous layer pH is >8 during washes to fully solubilize the acid byproduct.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect 85-92% yield as a colorless oil.

Protocol 2: Controlled Isomerization to Conjugated System

Use this protocol if the goal is to convert D3H into a Michael Acceptor (Diethyl trans-2-hexenedioate).

Reagents: D3H (1.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.05 eq), Toluene.

  • Setup: Dissolve D3H in Toluene (0.5 M).

  • Catalysis: Add 5 mol% DBU. Heat to 80°C.

  • Monitoring: Monitor by

    
     NMR.
    
    • Signal Shift: The triplet at

      
       3.1 ppm (bis-allylic protons of D3H) will disappear. New signals for vinyl protons conjugated to carbonyl will appear at 
      
      
      
      6.9 (dt) and 5.8 (d).
  • Completion: Reaction typically reaches equilibrium (>95% conjugated isomer) within 4 hours.

Visualizing the Divergent Pathways

The following diagram illustrates the "Bifurcated Reactivity" of Diethyl trans-3-hexenedioate based on pH/Catalyst choice.

ReactivityPathways D3H Diethyl trans-3-Hexenedioate (Non-Conjugated) Epox Epoxide Derivative (High Yield) D3H->Epox mCPBA, 0°C (Electrophilic Attack) Conj Diethyl trans-2-Hexenedioate (Conjugated Isomer) D3H->Conj DBU (Base), 80°C (Proton Migration) Michael Michael Adduct (e.g., Amino-Ester) Conj->Michael Amine/Thiol (Nucleophilic Attack)

Figure 1: Divergent reactivity pathways. Acidic/Oxidative conditions preserve the skeleton; Basic conditions trigger isomerization.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12383283, Diethyl 3-methylhexanedioate (Structural Analog Reference). Retrieved from [Link]

  • Oxford Academic: Toxicological Sciences. (2008). Molecular Mechanisms of Conjugated α,β-Unsaturated Carbonyl Derivatives. (Mechanistic basis for Michael Acceptor toxicity/reactivity). Retrieved from [Link]

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of Diethyl trans-3-Hexenedioate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

Diethyl trans-3-hexenedioate is an unsaturated diester intermediate commonly used in organic synthesis and polymer chemistry. While often classified as "non-hazardous" under GHS criteria for transport, its disposal requires strict adherence to organic waste protocols to prevent environmental contamination and laboratory accidents.

This guide provides a self-validating workflow for the disposal of this compound, prioritizing the "Non-Halogenated Organic" waste stream to ensure efficient incineration and regulatory compliance.

Chemical Profile
PropertyDataSignificance for Disposal
CAS Number 57042-08-7 (trans-isomer)Unique identifier for waste manifesting.[1][2]
Physical State Liquid (Colorless)Requires secondary containment during transfer.
Flash Point 111°C (Closed Cup)Combustible Class IIIB . High flash point reduces immediate fire risk but contributes to fuel load in waste containers.
Solubility Immiscible in waterDo NOT dispose down drain. Will stratify and clog/contaminate effluent systems.
Reactivity Ester functionalitySusceptible to hydrolysis. Keep away from strong acids/bases in waste storage to prevent heat generation.

Pre-Disposal Risk Assessment (The "Why")

Before initiating disposal, you must understand the causality behind the protocols.

The Hydrolysis Risk

Esters like Diethyl trans-3-hexenedioate are susceptible to hydrolysis, particularly in the presence of moisture and extreme pH (strong acids or bases).

  • Mechanism:

    
    
    
  • Result: Decomposition yields Ethanol and trans-3-Hexenedioic Acid .

  • Operational Hazard: If mixed into an aqueous basic waste stream (e.g., pH > 10), the hydrolysis reaction can be exothermic. Furthermore, the generation of ethanol lowers the flash point of the waste mixture, potentially converting a "Combustible" waste stream into a "Flammable" one unexpectedly.

  • Directive: ALWAYS segregate into organic solvent waste streams, never aqueous corrosive streams.

Halogen Separation

This compound contains Carbon, Hydrogen, and Oxygen (


). It contains zero  halogens (F, Cl, Br, I).
  • Cost/Safety Implication: Mixing this with halogenated waste (e.g., Chloroform, DCM) forces the entire container to be treated as halogenated. Halogenated incineration is significantly more expensive and produces acidic byproducts (HCl, HF) requiring scrubbers.

  • Directive: Dispose of in Non-Halogenated waste containers.

Disposal Workflow (The "How")

Decision Logic & Classification

Use the following logic gate to determine the correct waste stream.

DisposalLogic Start Start: Waste Identification CheckHalogen Contains Halogens? (Cl, F, Br, I) Start->CheckHalogen CheckAq Is it mixed with Aqueous/Acids/Bases? CheckHalogen->CheckAq No StreamB Stream B: Halogenated Organic (Avoid if possible) CheckHalogen->StreamB Yes (Cross-Contaminated) Note Note: Diethyl trans-3-hexenedioate is inherently Non-Halogenated. CheckHalogen->Note StreamA Stream A: Non-Halogenated Organic (PREFERRED) CheckAq->StreamA No (Pure/Organic Mix) StreamC Stream C: Aqueous Waste (DO NOT USE) CheckAq->StreamC Yes

Figure 1: Waste Stream Decision Matrix. The green path (Stream A) is the correct protocol for pure Diethyl trans-3-hexenedioate.

Step-by-Step Disposal Protocol

Materials Needed:

  • Nitrile Gloves (Standard thickness is sufficient for incidental contact).

  • Safety Goggles.[3]

  • Waste Container: HDPE or Glass (Amber preferred).

  • Funnel with grounding wire (if transferring >4L).

Procedure:

  • Preparation:

    • Verify the receiving waste container is labeled "Non-Halogenated Organic Solvents."

    • Check the container log. Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) have been added previously. Trustworthiness Check: If the container contents are unknown, start a new container.

  • Transfer:

    • Open the waste container in a fume hood.

    • Pour the Diethyl trans-3-hexenedioate slowly.

    • Do not rinse the empty reagent bottle with water if you plan to put the rinsate into the organic waste (water creates phase separation). Rinse with a small amount of Acetone or Ethanol if necessary, and add that rinse to the waste.

  • Container Management:

    • Close the cap tightly immediately after use.

    • Wipe any drips from the rim with a Kimwipe; dispose of the Kimwipe in solid hazardous waste.

  • Empty Container Disposal:

    • Under RCRA regulations (40 CFR 261.7) , a container is "RCRA Empty" if all wastes have been removed that can be removed.

    • Deface the label.

    • Leave the cap off in a fume hood for 24 hours to allow residual volatiles to off-gas.

    • Dispose of the glass/plastic in standard lab glass recycling or trash, depending on local institutional policy.

Spill Management & Emergency Response

In the event of a spill, Diethyl trans-3-hexenedioate is slippery and combustible.

SpillResponse Assess 1. Assess Volume (<1L vs >1L) Secure 2. Eliminate Ignition Sources Assess->Secure PPE 3. Don PPE (Gloves, Goggles, Lab Coat) Secure->PPE Contain 4. Containment (Vermiculite/Sand) PPE->Contain Clean 5. Collect & Wash (Soap/Water) Contain->Clean Dispose 6. Disposal (Solid Hazardous Waste) Clean->Dispose

Figure 2: Emergency Spill Response Workflow.

Specific Spill Tactics:

  • Absorbent: Use Vermiculite, sand, or "Universal" spill pads. Do not use paper towels for large spills as they increase surface area for flammability.

  • Decontamination: After absorbing the bulk liquid, clean the surface with a detergent solution (soap and water) to emulsify the remaining ester, preventing a slip hazard.

Regulatory Compliance (US Focus)

EPA / RCRA Status[5]
  • Listing: Diethyl trans-3-hexenedioate is not a P-listed or U-listed waste [1].

  • Characteristic Waste: It does not strictly meet the definition of Ignitable (D001) because its flash point (111°C) is above the 60°C (140°F) threshold [2].

  • Best Practice: Despite not being "Hazardous" by strict RCRA definition for ignitability, most institutions mandate treating all organic chemicals as hazardous waste to ensure "Cradle-to-Grave" liability protection. Do not dispose of in municipal trash.

Transport (DOT)
  • Proper Shipping Name: Not Regulated (for ground transport in non-bulk quantities).

  • IATA/IMDG: Generally not restricted, but always consult the specific SDS Section 14 before shipping [3].

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA regulations regarding P and U lists. [Link]

  • Code of Federal Regulations (CFR). 40 CFR § 261.21 - Characteristic of ignitability. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Diethyl 3-hexenedioate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.